Product packaging for Chlorphentermine hydrochloride(Cat. No.:CAS No. 151-06-4)

Chlorphentermine hydrochloride

Cat. No.: B1668848
CAS No.: 151-06-4
M. Wt: 220.14 g/mol
InChI Key: WEJDYJKJPUPMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorphentermine hydrochloride is the hydrochloride salt of chlorphentermine, a substituted amphetamine derivative initially developed and used as an anorectic agent . It is a selective serotonin releasing agent (SSRA), functioning with high potency to induce serotonin release (EC50 = 30.9 nM for serotonin) while having significantly less effect on the release of norepinephrine or dopamine . This selective pharmacological profile makes it a valuable compound for researchers studying the serotonergic system, its role in appetite regulation, and the mechanisms of substrate-type releasing agents. The compound is known to be well-absorbed following oral administration and has a relatively long elimination half-life of approximately 40 hours, which is an important consideration for experimental design . Historically, the clinical use of chlorphentermine was discontinued due to safety concerns, as prolonged administration was associated with the induction of primary pulmonary hypertension and cardiac fibrosis in animal models, effects shared with other withdrawn serotonergic anorectics . It shows negligible activity as a direct agonist at 5-HT2 receptor subtypes, distinguishing it from compounds like fenfluramine, and preliminary evidence suggests it may not share the serotonergic neurotoxicity profile of its close structural analogue, para-chloroamphetamine (PCA) . This product is strictly provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15Cl2N B1668848 Chlorphentermine hydrochloride CAS No. 151-06-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJDYJKJPUPMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047815
Record name Chlorphentermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151-06-4
Record name Chlorphentermine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorphentermine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorphentermine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorphentermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorphentermine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPHENTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL11HOJ7DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorphentermine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for chlorphentermine (B1668847) hydrochloride (p-chloro-α,α-dimethylphenethylamine hydrochloride), a compound of interest for various research applications. The described methodology is based on established organic chemistry principles and offers a step-by-step approach for its laboratory-scale preparation. This document details the necessary chemical transformations, experimental protocols, and includes quantitative data where available through analogous syntheses.

Overview of the Synthetic Pathway

The synthesis of chlorphentermine hydrochloride can be achieved through a multi-step process commencing with the formation of a key tertiary alcohol intermediate. This is followed by a Ritter reaction to introduce the nitrogen functionality in a protected form, which is subsequently deprotected and converted to the final hydrochloride salt. The overall transformation is depicted below:

Synthesis_Pathway p_chlorobenzyl_chloride p-Chlorobenzyl chloride tertiary_alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol p_chlorobenzyl_chloride->tertiary_alcohol 1. Mg, Acetone (B3395972) (Grignard Reaction) formamide_intermediate N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide tertiary_alcohol->formamide_intermediate 2. NaCN, H₂SO₄, AcOH (Ritter Reaction) chlorphentermine_base Chlorphentermine (free base) formamide_intermediate->chlorphentermine_base 3. NaOH (aq) (Hydrolysis) chlorphentermine_hcl This compound chlorphentermine_base->chlorphentermine_hcl 4. HCl

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound. Safety precautions should be strictly adhered to in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents like sodium cyanide and strong acids.

Step 1: Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol

This initial step involves a Grignard reaction. First, a Grignard reagent is prepared from p-chlorobenzyl chloride and magnesium, which then reacts with acetone to yield the tertiary alcohol.

Experimental Protocol:

  • Preparation of 4-chlorobenzylmagnesium chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Add a solution of p-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of dry acetone (1.1 equivalents) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.

Step 2: Synthesis of N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide via Ritter Reaction

This step utilizes the Ritter reaction, where the tertiary alcohol is converted to an N-formyl intermediate using sodium cyanide in the presence of strong acid.[1][2]

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

  • Reaction setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add glacial acetic acid. Cool the flask in an ice-water bath.

  • Addition of reagents: To the stirred acetic acid, add sodium cyanide (1.0-1.2 equivalents) in portions, maintaining the temperature below 20°C. Subsequently, add a pre-cooled solution of concentrated sulfuric acid in glacial acetic acid dropwise, keeping the temperature below 20°C.

  • Reaction with the alcohol: Add 1-(4-chlorophenyl)-2-methyl-2-propanol (1.0 equivalent) portion-wise to the reaction mixture. The temperature will likely rise; maintain it between 35-45°C. Stir the mixture for approximately 1.5-2 hours after the addition is complete.

  • Work-up and isolation: Pour the reaction mixture into ice water. Neutralize the aqueous phase with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent such as ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide. The product can be purified by distillation.

Step 3: Hydrolysis to Chlorphentermine (free base)

The N-formyl group is removed by basic hydrolysis to yield the free amine, chlorphentermine.

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a stirrer, place the crude N-(1-(4-chlorophenyl)-2-methylpropan-2-yl)formamide from the previous step and a 20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Extraction and purification: Cool the reaction mixture and extract the product with an organic solvent like benzene (B151609) or toluene. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent by distillation under reduced pressure to obtain the chlorphentermine free base as an oil.

Step 4: Formation of this compound

The final step involves the conversion of the chlorphentermine free base to its more stable and handleable hydrochloride salt.

Experimental Protocol (adapted from a similar synthesis of phentermine): [3]

  • Salt formation: Dissolve the chlorphentermine free base in a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Precipitation: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl), until precipitation is complete.

  • Isolation: Collect the white precipitate of this compound by vacuum filtration, wash it with cold solvent, and dry it under vacuum.

Quantitative Data

The following table summarizes the reported yields and purity for the analogous synthesis of phentermine hydrochloride, which can be considered indicative for the synthesis of this compound due to the close structural and chemical similarity of the intermediates.[3]

StepProductYieldPurity
2. Ritter Reaction (from dimethyl benzyl (B1604629) alcohol)N-(1,1-dimethyl-phenethyl)acetamide95.30%-
3. HydrolysisPhentermine free base--
4. Hydrochloride Salt FormationPhentermine Hydrochloride95.98%99.8%
Overall Yield (from dimethyl benzyl alcohol) Phentermine Hydrochloride 89.7% 99.8%

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

grignard_workflow start Start: p-Chlorobenzyl chloride, Mg, Acetone grignard_formation Prepare Grignard Reagent start->grignard_formation reaction React with Acetone grignard_formation->reaction quench Quench with NH₄Cl (aq) reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Dry and Concentrate extraction->purification product Product: 1-(4-chlorophenyl)-2-methyl-2-propanol purification->product

Figure 2: Workflow for the Grignard Reaction.

ritter_hydrolysis_workflow start Start: 1-(4-chlorophenyl)-2-methyl-2-propanol ritter_reaction Ritter Reaction (NaCN, H₂SO₄, AcOH) start->ritter_reaction workup_ritter Work-up and Isolate Formamide ritter_reaction->workup_ritter hydrolysis Hydrolyze with NaOH (aq) workup_ritter->hydrolysis extraction Extract Free Base hydrolysis->extraction salt_formation Form Hydrochloride Salt with HCl extraction->salt_formation final_product Final Product: Chlorphentermine HCl salt_formation->final_product

Figure 3: Workflow for Ritter Reaction, Hydrolysis, and Salt Formation.

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound, providing researchers with the necessary information to undertake its preparation in a laboratory setting. The presented protocols, based on well-established chemical reactions and supported by data from analogous syntheses, offer a solid foundation for the successful synthesis of this compound for research and development purposes. It is imperative that all procedures are conducted with appropriate safety measures in a suitable laboratory environment.

References

Purifying Research-Grade Chlorphentermine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of purification methods for obtaining research-grade chlorphentermine (B1668847) hydrochloride. Achieving high purity is critical for ensuring the accuracy and reproducibility of scientific investigations. This document details various purification strategies, including recrystallization and preparative chromatography, with accompanying experimental protocols. Quantitative data is summarized for comparison, and experimental workflows are visualized to provide a clear understanding of the processes involved.

Introduction to Purification of Chlorphentermine Hydrochloride

This compound, a substituted phenethylamine, requires high purity for research applications to eliminate confounding variables from impurities. Common impurities may arise from the synthesis process, including starting materials, byproducts, and degradation products. The purification methods outlined below are designed to effectively remove these contaminants.

Purification Methodologies

The selection of a suitable purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and yield.

Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at varying temperatures.

This method involves dissolving the impure this compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool, causing the purified compound to crystallize while the impurities remain in the mother liquor.

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the properties of similar hydrochloride salts, suitable solvents to investigate include lower alcohols (e.g., isopropanol (B130326), ethanol) and aqueous mixtures of these alcohols.

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal volume of the selected solvent in an Erlenmeyer flask. Heat the mixture with gentle stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

This technique is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (antisolvent) to induce crystallization.

Experimental Protocol:

  • Solvent System Selection: Choose a "good" solvent that readily dissolves this compound at high temperatures and a "poor" solvent in which it is sparingly soluble, and that is miscible with the "good" solvent. A potential system, based on related compounds, could be a good solvent like ethanol (B145695) or isopropanol and a poor solvent like hexane (B92381) or diethyl ether.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Acid-Base Precipitation/Crystallization

This method leverages the amine functional group in chlorphentermine. The free base is typically more soluble in nonpolar organic solvents, while the hydrochloride salt is more soluble in polar solvents. This differential solubility can be exploited for purification. A highly effective method for analogous compounds like phentermine involves dissolving the free base in an organic solvent and precipitating the highly pure hydrochloride salt by introducing hydrogen chloride.

Experimental Protocol:

  • Free Base Preparation: Dissolve the crude this compound in water and basify with a suitable base (e.g., NaOH or K2CO3) to a pH greater than 10.

  • Extraction: Extract the liberated chlorphentermine free base into a nonpolar organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and filter.

  • Salt Formation and Precipitation: While stirring the solution of the free base, introduce anhydrous hydrogen chloride gas or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration and wash with the nonpolar solvent used for the precipitation.

  • Drying: Dry the purified this compound under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly for removing structurally similar impurities, preparative HPLC is the method of choice. This technique separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

Experimental Protocol (Proposed):

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used for similar compounds. A typical gradient might start with a low percentage of acetonitrile and gradually increase.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 220-230 nm).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified this compound as a solid.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the purification of this compound, based on typical outcomes for similar compounds.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Key Impurities Removed
Single-Solvent Recrystallization95.098.575-85Non-polar and some polar impurities
Two-Solvent Recrystallization95.099.070-80A broader range of impurities
Acid-Base Precipitation90.0>99.580-90Acidic and neutral impurities
Preparative HPLC98.0>99.950-70Structurally related impurities

Experimental Workflows and Signaling Pathways

General Purification Workflow

G General Purification Workflow for Chlorphentermine HCl cluster_input Input cluster_purification Purification Methods cluster_analysis Analysis cluster_output Output Crude Chlorphentermine HCl Crude Chlorphentermine HCl Recrystallization Recrystallization Crude Chlorphentermine HCl->Recrystallization Acid-Base Precipitation Acid-Base Precipitation Crude Chlorphentermine HCl->Acid-Base Precipitation Preparative HPLC Preparative HPLC Crude Chlorphentermine HCl->Preparative HPLC Purity Assessment (HPLC) Purity Assessment (HPLC) Recrystallization->Purity Assessment (HPLC) Acid-Base Precipitation->Purity Assessment (HPLC) Preparative HPLC->Purity Assessment (HPLC) Research-Grade Chlorphentermine HCl Research-Grade Chlorphentermine HCl Purity Assessment (HPLC)->Research-Grade Chlorphentermine HCl

Caption: Overview of purification pathways for chlorphentermine HCl.

Detailed Recrystallization Workflow

G Detailed Recrystallization Workflow Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Hot Filtration Hot Filtration Dissolve in Hot Solvent->Hot Filtration Cool to Crystallize Cool to Crystallize Hot Filtration->Cool to Crystallize Insoluble impurities removed Vacuum Filtration Vacuum Filtration Cool to Crystallize->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Mother liquor removed Dry Crystals Dry Crystals Wash with Cold Solvent->Dry Crystals End End Dry Crystals->End

Caption: Step-by-step process of recrystallization.

Acid-Base Precipitation Workflow

G Acid-Base Precipitation Workflow Start Start Dissolve in Water & Basify Dissolve in Water & Basify Start->Dissolve in Water & Basify Extract Free Base Extract Free Base Dissolve in Water & Basify->Extract Free Base Dry Organic Layer Dry Organic Layer Extract Free Base->Dry Organic Layer Aqueous impurities removed Precipitate with HCl Precipitate with HCl Dry Organic Layer->Precipitate with HCl Filter and Wash Filter and Wash Precipitate with HCl->Filter and Wash Dry Purified HCl Salt Dry Purified HCl Salt Filter and Wash->Dry Purified HCl Salt End End Dry Purified HCl Salt->End

Caption: Workflow for purification via acid-base chemistry.

Conclusion

The purification of this compound to research-grade quality is achievable through a variety of techniques. For moderate purity requirements, recrystallization methods offer a balance of efficiency and yield. For achieving the highest levels of purity, acid-base precipitation and preparative HPLC are superior methods. The choice of method should be guided by the initial purity of the material and the specific requirements of the research application. It is recommended to use analytical techniques such as HPLC to verify the purity of the final product.

Chlorphentermine Hydrochloride's Interaction with the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphentermine (B1668847), a substituted amphetamine derivative, has historically been used as an anorectic agent. Its mechanism of action is complex, involving interactions with multiple monoamine transporters. This technical guide provides an in-depth examination of the molecular interactions between chlorphentermine hydrochloride and the serotonin (B10506) transporter (SERT). It details the quantitative aspects of this interaction, outlines the experimental protocols used to elucidate these properties, and presents a visual representation of the proposed signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Quantitative Analysis of Chlorphentermine's Interaction with Monoamine Transporters

This compound exhibits a distinct profile of activity at the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Its primary mechanism is as a serotonin releasing agent, a function underscored by its potency in inducing serotonin efflux. The following table summarizes the key quantitative data regarding chlorphentermine's effects on monoamine transporters.

ParameterSERTDATNETReference
Release (EC50, nM) 30.92,650>10,000[1]
Uptake Inhibition (Ki, nM) 451--[1]
Uptake Inhibition (IC50, nM) --451[1]

Note: A lower EC50 value indicates higher potency in inducing neurotransmitter release. A lower Ki or IC50 value indicates a higher affinity or inhibitory potency at the transporter. The data indicates that chlorphentermine is significantly more potent as a serotonin releaser compared to its effects on dopamine and norepinephrine.

Mechanism of Action at the Serotonin Transporter

Chlorphentermine is classified as a serotonin transporter substrate.[2] This means that it is recognized and translocated by SERT from the synaptic cleft into the presynaptic neuron. This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which act as antagonists, blocking the transporter to prevent serotonin reuptake.

The substrate activity of chlorphentermine leads to a reversal of the normal transporter function, resulting in a non-vesicular, carrier-mediated release of serotonin from the presynaptic neuron into the synapse.[3] This efflux of serotonin is a key component of its pharmacological effect.

Furthermore, like other amphetamine-related compounds, chlorphentermine may also interact with the vesicular monoamine transporter 2 (VMAT2).[4][5][6] By disrupting the proton gradient of synaptic vesicles or through a direct interaction, it can cause the release of stored serotonin from the vesicles into the cytoplasm. This increases the cytosolic serotonin concentration, making more of the neurotransmitter available for release into the synapse via the reversed SERT.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound at a presynaptic serotonin neuron.

Chlorphentermine_SERT_Mechanism SERT SERT Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reuptake (blocked) Serotonin_syn Serotonin SERT->Serotonin_syn Releases VMAT2 VMAT2 VMAT2->Serotonin_cyto Release Vesicle Synaptic Vesicle Vesicle->VMAT2 Stores Serotonin Serotonin_cyto->SERT Efflux Chlorphentermine_cyto Chlorphentermine Chlorphentermine_cyto->VMAT2 Disrupts Chlorphentermine_syn Chlorphentermine Chlorphentermine_syn->SERT Binds & is Translocated

Mechanism of Chlorphentermine at the Serotonin Transporter.

Experimental Protocols

The characterization of chlorphentermine's interaction with SERT relies on established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (a high-affinity SERT ligand).[7][8][9]

  • Test Compound: this compound.

  • Reference Compound: A known SSRI (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting cell membrane pellet in fresh Assay Buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Assay Buffer.

      • Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

      • Test Compound: Serial dilutions of this compound.

    • Add the cell membrane preparation to each well.

    • Add [³H]Citalopram at a concentration near its dissociation constant (Kd).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through filter mats using a cell harvester.

    • Wash the filters with ice-cold Wash Buffer to remove any unbound radioligand.

    • Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals.

Materials:

  • Tissue: Rat or mouse brain tissue (e.g., striatum, cortex).[2][10][11][12][13]

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Reference Compound: A known SERT inhibitor (e.g., Fluoxetine).

  • Homogenization Buffer: Typically a sucrose-based buffer (e.g., 0.32 M sucrose (B13894) with HEPES).

  • Uptake Buffer: Krebs-Ringer buffer or a similar physiological salt solution.

  • Lysis Buffer.

  • Scintillation Cocktail.

  • 96-well plates, cell harvester, and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold buffer.

    • Homogenize the tissue in Homogenization Buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Uptake Buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • Pre-incubate the synaptosomes in a 96-well plate with either Uptake Buffer (for total uptake) or serial dilutions of this compound for a short period at 37°C.

    • Initiate the uptake by adding [³H]Serotonin at a final concentration near its Michaelis-Menten constant (Km) for SERT.

    • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

    • Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the synaptosomes with ice-cold Uptake Buffer.

    • Lyse the synaptosomes by adding Lysis Buffer to each well.

  • Counting:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a synaptosomal serotonin uptake assay.

Uptake_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Tissue Brain Tissue Dissection Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Resuspend in Uptake Buffer Centrifugation->Resuspension Protein_Assay_Prep Protein Concentration Resuspension->Protein_Assay_Prep Preincubation Pre-incubation with Chlorphentermine Protein_Assay_Prep->Preincubation Initiation Add [3H]Serotonin Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Uptake Incubation->Termination Lysis Lyse Synaptosomes Termination->Lysis Counting Scintillation Counting Lysis->Counting Calculation Calculate Specific Uptake Counting->Calculation Plotting Generate Inhibition Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

References

In Vitro Models for Studying the Effects of Chlorphentermine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro models and methodologies used to investigate the cellular effects of Chlorphentermine (B1668847) hydrochloride. As a cationic amphiphilic drug (CAD), Chlorphentermine is known to induce a range of cellular responses, most notably phospholipidosis. This document details the experimental frameworks for studying this and other key effects, including cytotoxicity, oxidative stress, and its potential role in pulmonary hypertension.

Introduction to Chlorphentermine Hydrochloride

This compound is a sympathomimetic amine that has been used as an appetite suppressant. Its chemical structure, characterized by a hydrophobic ring and a hydrophilic side chain with a protonatable amine group, classifies it as a CAD. This structure is crucial to its primary mechanism of inducing phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. Understanding the in vitro effects of Chlorphentermine is vital for elucidating its mechanisms of toxicity and for the development of safer pharmaceuticals.

Core Effect: Drug-Induced Phospholipidosis

The most well-documented in vitro effect of Chlorphentermine is the induction of phospholipidosis.[1] This occurs as the drug, being lipophilic and weakly basic, diffuses across the cell membrane and becomes protonated and trapped within the acidic environment of lysosomes. The accumulation of the drug is thought to inhibit the activity of lysosomal phospholipases, leading to the buildup of phospholipids and the formation of characteristic multilamellar bodies.[2][3]

In Vitro Models for Phospholipidosis
  • Rat Alveolar Macrophages (RAMs): These primary cells are a key in vitro model as the lung is a primary target for Chlorphentermine-induced phospholipidosis.[4] RAMs actively phagocytose surfactant, which is rich in phospholipids, making them highly susceptible to this disorder.

  • HepG2 Cells: This human hepatoma cell line is a widely used model in toxicology due to its metabolic capabilities and ease of culture. It is a common model for high-throughput screening of drug-induced phospholipidosis.

  • Type II Pneumocytes: These lung cells are responsible for producing pulmonary surfactant and are also a target for Chlorphentermine's effects.[3]

Quantitative Analysis of Phospholipidosis
Compound Cell Line Assay Endpoint EC50 (µM) Reference
Amiodarone (Representative CAD)HepG2LipidTOX RedPhospholipid Accumulation4.96[1]
Experimental Protocol: Fluorescent Phospholipidosis Assay

This protocol is adapted for a 96-well plate format using HepG2 cells and a fluorescent dye like LipidTOX™ Red.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution

  • LipidTOX™ Red reagent

  • Hoechst 33342 nuclear stain

  • Formaldehyde (B43269) solution (e.g., 4%)

  • Phosphate-buffered saline (PBS)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the drug).

  • Staining: Add the LipidTOX™ Red reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.

  • Fixation and Nuclear Staining:

    • Carefully remove the medium.

    • Fix the cells by adding 100 µL of 4% formaldehyde in PBS to each well and incubate for 15-20 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Add 100 µL of Hoechst 33342 solution in PBS to stain the nuclei and incubate for 10-15 minutes.

    • Wash the wells twice with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the LipidTOX™ Red signal within the cytoplasm of the cells. Normalize the signal to the cell number (from the Hoechst stain). Plot the dose-response curve to determine the EC50 value.

Signaling Pathway: Induction of Phospholipidosis

G CP Chlorphentermine (Lipophilic, Weakly Basic) CellMembrane Cell Membrane CP->CellMembrane Passive Diffusion Cytoplasm Cytoplasm (pH ~7.2) CellMembrane->Cytoplasm Lysosome Lysosome (Acidic, pH ~4.5-5.0) Cytoplasm->Lysosome Diffusion CP_H Protonated Chlorphentermine (Trapped) Lysosome->CP_H Protonation PLA Lysosomal Phospholipases (e.g., PLA2) CP_H->PLA Inhibition Phospholipids Phospholipids PLA->Phospholipids Degradation MLB Multilamellar Bodies (Phospholipid Accumulation) Phospholipids->MLB Accumulation

Mechanism of Chlorphentermine-induced phospholipidosis.

Cytotoxicity Assessment

Chlorphentermine can induce cytotoxicity at higher concentrations. It is crucial to assess cell viability to distinguish specific mechanisms from general toxicity.

In Vitro Models for Cytotoxicity
  • HepG2 Cells: A standard model for evaluating drug-induced liver injury.

  • Alveolar Macrophages: To assess cytotoxicity in a primary target cell type.

  • Human Pulmonary Artery Smooth Muscle Cells (HPASMCs): Relevant for investigating vascular toxicity.

Quantitative Analysis of Cytotoxicity

Specific IC50 values for Chlorphentermine-induced cytotoxicity are not consistently reported across different cell lines and assays. The following table provides a template for how such data would be presented.

Compound Cell Line Assay Incubation Time IC50 (µM)
ChlorphentermineHepG2MTT72hData Not Available
ChlorphentermineAlveolar MacrophagesLDH Release24hData Not Available
ChlorphentermineHPASMCsNeutral Red Uptake48hData Not Available
Experimental Protocols for Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with a range of Chlorphentermine concentrations for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of Chlorphentermine for a predetermined time.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

This assay assesses the viability of cells based on their ability to take up and retain the neutral red dye within their lysosomes.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with Chlorphentermine for the desired duration.

  • Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.

  • Wash the cells with PBS to remove excess dye.

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of viable cells compared to the control.

Potential Apoptotic Pathway

Lysosomal membrane permeabilization (LMP) is a potential mechanism for Chlorphentermine-induced cytotoxicity, which can lead to the release of cathepsins into the cytosol and subsequent activation of the mitochondrial (intrinsic) pathway of apoptosis.

G CP High Concentration Chlorphentermine Lysosome Lysosome CP->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cathepsins Cathepsins LMP->Cathepsins Release to Cytosol Bid Bid Cathepsins->Bid tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Pore Formation Bcl2 Bcl-2 Bcl2->Bax Inhibition Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Activation Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway via lysosomal permeabilization.

Oxidative Stress Analysis

The potential for Chlorphentermine to induce oxidative stress is another important aspect of its toxicological profile.

In Vitro Assays for Oxidative Stress
  • Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Glutathione (GSH) Depletion: Quantified using methods such as the Ellman's reagent assay or HPLC.

Experimental Protocol: ROS Production Assay

Procedure:

  • Culture cells (e.g., HepG2) in a 96-well plate.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add different concentrations of Chlorphentermine to the wells. Include a positive control (e.g., H2O2) and a vehicle control.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence plate reader.

  • An increase in fluorescence indicates an increase in intracellular ROS.

In Vitro Models for Pulmonary Hypertension Effects

Clinical and in vivo data suggest a link between some appetite suppressants and pulmonary arterial hypertension (PAH). The interaction of Chlorphentermine with the serotonin (B10506) transporter (SERT) is a key area of investigation in this context.[5][6]

In Vitro Model: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)

HPASMCs are a critical cell type in the pathology of PAH, as their proliferation contributes to vascular remodeling.

Experimental Protocol: HPASMC Proliferation Assay

Procedure:

  • Culture HPASMCs in appropriate growth medium.

  • Seed the cells in a 96-well plate and allow them to become quiescent by serum starvation.

  • Treat the cells with Chlorphentermine in the presence or absence of serotonin (a known mitogen for HPASMCs).

  • Assess cell proliferation after 24-72 hours using methods such as BrdU incorporation or direct cell counting.

  • Inhibitors of the serotonin transporter (e.g., fluoxetine) can be used to investigate the role of SERT in Chlorphentermine's effects.

Signaling Pathway: Potential Role in Pulmonary Hypertension

G cluster_0 Pulmonary Artery Smooth Muscle Cell SERT Serotonin Transporter (SERT) Intracellular Intracellular Signaling (e.g., MAPK pathway) SERT->Intracellular Activation CP Chlorphentermine CP->SERT Substrate/Inhibitor Serotonin Serotonin (5-HT) Serotonin->SERT Uptake Proliferation Cell Proliferation Intracellular->Proliferation

Proposed role of SERT in HPASMC proliferation.

Summary of Experimental Workflows

The following diagram illustrates the general workflow for assessing the in vitro effects of this compound.

G cluster_0 In Vitro Assessment Workflow cluster_1 Endpoint Assays Start Select In Vitro Model (e.g., HepG2, RAMs, HPASMCs) DoseResponse Dose-Response Treatment with Chlorphentermine Start->DoseResponse Phospholipidosis Phospholipidosis Assay (LipidTOX Red) DoseResponse->Phospholipidosis Cytotoxicity Cytotoxicity Assays (MTT, LDH, Neutral Red) DoseResponse->Cytotoxicity OxidativeStress Oxidative Stress Assays (ROS, GSH) DoseResponse->OxidativeStress Proliferation Proliferation Assay (HPASMCs, BrdU) DoseResponse->Proliferation Analysis Data Analysis (EC50/IC50 Determination) Phospholipidosis->Analysis Cytotoxicity->Analysis OxidativeStress->Analysis Proliferation->Analysis Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Analysis->Mechanism

General workflow for in vitro studies of Chlorphentermine.

References

An In-depth Technical Guide on the Physicochemical Properties of Chlorphentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Chlorphentermine Hydrochloride (HCl), a sympathomimetic amine formerly used as an anorectic agent. Understanding these properties is critical for formulation development, pharmacokinetic profiling, and ensuring the quality and stability of pharmaceutical preparations.

Chemical Identity and Structure

This compound is the salt form of chlorphentermine, a substituted phenethylamine. The presence of a chlorine atom on the phenyl ring and the hydrochloride salt form significantly influence its chemical and physical characteristics.

  • IUPAC Name: 1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride[1]

  • CAS Number: 151-06-4[1][2]

  • Molecular Formula: C₁₀H₁₄ClN · HCl (or C₁₀H₁₅Cl₂N)[1][2]

  • Structure:

    • Chlorphentermine (Base): A primary amine with a tertiary carbon adjacent to the nitrogen, and a para-substituted chlorophenyl group.

    • Hydrochloride Salt: Formed by the reaction of the basic amine group with hydrochloric acid.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound. These values are essential for predicting its behavior in various physiological and formulation environments.

PropertyValueSource(s)
Molecular Weight 220.14 g/mol [1][2][3]
Melting Point 234 °C[4]
pKa Not explicitly found for the hydrochloride salt, but the base is a weak amine.
LogP (Octanol/Water Partition Coefficient) 2.6 (for the free base)[4]
Aqueous Solubility Freely soluble in water (>20%); Soluble to 100 mM.[2][4]
Solubility in other solvents Freely soluble in alcohol; Sparingly soluble in chloroform; Practically insoluble in ether.[4]
pH of 1% Aqueous Solution Approximately 5.5[4]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable physicochemical data. Below are generalized, standard protocols for determining the key parameters listed above.

3.1. Melting Point Determination (Capillary Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[5][6][7][8]

  • Principle: A solid's melting point is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline substances, this occurs over a sharp, narrow range. The presence of impurities typically depresses and broadens the melting range.[6][8]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube with a heating bath (mineral oil).[6][8]

  • Procedure:

    • Sample Preparation: Ensure the Chlorphentermine HCl sample is finely powdered and completely dry.[7][9]

    • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7][9]

    • Determination: Place the capillary in the heating block of the apparatus. Heat rapidly to about 10-15°C below the expected melting point (234°C).

    • Observation: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6][7]

    • Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]

3.2. Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing the thermodynamic solubility of a compound.[10][11]

  • Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved solute.

  • Procedure:

    • Preparation: Add an excess amount of Chlorphentermine HCl to a known volume of purified water (or other relevant aqueous buffer) in a sealed, inert container (e.g., a glass vial).

    • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

    • Phase Separation: After agitation, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation and/or filtration through a non-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved Chlorphentermine HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Confirmation: Ensure that excess solid remains at the end of the experiment to confirm that the solution was indeed saturated.[10]

3.3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the ionization constant (pKa) of a substance.[12][13]

  • Principle: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. This point can be determined by monitoring the pH of a solution of the drug as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the midpoint of the buffer region on the resulting titration curve.[12][13]

  • Procedure:

    • Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14][15]

    • Sample Preparation: Accurately weigh and dissolve a known amount of Chlorphentermine HCl in a specified volume of purified, carbonate-free water to create a solution of known concentration (e.g., 1 mM).[12] Maintain a constant ionic strength using a background electrolyte like KCl.[12][15]

    • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.[12][15]

    • Data Collection: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa value is calculated from the inflection point of the titration curve, often determined using the first or second derivative of the plot.[14] Perform at least three replicate titrations to ensure accuracy.[12]

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of an active pharmaceutical ingredient (API) salt like Chlorphentermine HCl.

G cluster_0 Phase 1: Sourcing & Initial Checks cluster_1 Phase 2: Physical Properties cluster_2 Phase 3: Structural & Stability cluster_3 Phase 4: Final Assessment API Source API Salt (Chlorphentermine HCl) Purity Purity Analysis (e.g., HPLC, LC-MS) API->Purity Verify ≥99% MP Melting Point (Capillary Method) Purity->MP Sol Solubility Profiling (Shake-Flask) Purity->Sol pKa pKa Determination (Potentiometry) Purity->pKa Spec Spectroscopic ID (FTIR, NMR) Purity->Spec Report Generate Characterization Report MP->Report Sol->Report pKa->Report Stab Forced Degradation & Stability Studies Spec->Stab Stab->Report

Caption: Standard workflow for API physicochemical characterization.

4.2. Mechanism of Action: Serotonin (B10506) Release

Chlorphentermine acts as a selective serotonin-releasing agent (SSRA).[16] Its primary mechanism involves interacting with the serotonin transporter (SERT) to induce non-vesicular release of serotonin from the presynaptic neuron into the synapse.

G cluster_neuron Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft SERT SERT Transporter Synaptic_5HT Increased Synaptic 5-HT SERT->Synaptic_5HT Induces Efflux (Release) Vesicle Synaptic Vesicle (Stores 5-HT) Cytosol_5HT Cytosolic 5-HT Vesicle->Cytosol_5HT Maintains Cytosolic Pool Cytosol_5HT->SERT Normal Reuptake Postsynaptic Postsynaptic Neuron Synaptic_5HT->Postsynaptic Binds to Postsynaptic Receptors Drug Chlorphentermine HCl Drug->SERT Interacts with/Reverses Transporter Function

Caption: Simplified signaling pathway for Chlorphentermine-induced serotonin release.

References

Characterization of Chlorpheniramine Maleate: A Technical Guide for Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chlorphentermine hydrochloride" suggest a potential misspelling, as the vast majority of relevant scientific literature pertains to "Chlorpheniramine maleate (B1232345)." This guide proceeds under the assumption that the intended substance is Chlorpheniramine (B86927) Maleate.

Introduction

Chlorpheniramine Maleate is a first-generation alkylamine antihistamine widely used to alleviate symptoms associated with allergic conditions such as rhinitis and urticaria.[1] As a histamine (B1213489) H1 receptor antagonist, it competitively blocks the action of histamine.[2][3] The establishment of a well-characterized reference standard is of paramount importance for the quality control, efficacy, and safety of pharmaceutical formulations containing Chlorpheniramine Maleate. This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of a Chlorpheniramine Maleate reference standard, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental step in the characterization of a reference standard is the determination of its fundamental physicochemical properties. These properties serve as primary indicators of the material's identity and purity.

Table 1: Physicochemical Properties of Chlorpheniramine Maleate

PropertyValueReference
Molecular FormulaC₁₆H₁₉ClN₂ · C₄H₄O₄[4]
Molecular Weight390.86 g/mol [3]
AppearanceOdorless, white crystalline solid or white powder[5][6]
Melting Point130-135 °C[3][4]
SolubilityFreely soluble in water; soluble in alcohol and chloroform; slightly soluble in ether and benzene.[2][6]
pH (1% aqueous solution)4.0 - 5.0[5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of the reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and simple method for the quantitative determination of Chlorpheniramine Maleeate.

Experimental Protocol: A solution of Chlorpheniramine Maleate is prepared in 0.1N hydrochloric acid. The UV spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The method typically demonstrates linearity in the concentration range of 10-60 μg/mL.[7]

Table 2: UV Spectroscopic Data for Chlorpheniramine Maleate

ParameterValueReference
Solvent0.1N Hydrochloric Acid[7]
λmax262 nm[7]
Linearity Range10-60 μg/mL[7]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint.

Experimental Protocol: An Attenuated Total Reflectance (ATR) IR spectrum of the solid Chlorpheniramine Maleate reference standard is recorded. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Characteristic IR Absorption Bands for Chlorpheniramine Maleate

Wavenumber (cm⁻¹)Functional Group AssignmentReference
~2900C-H stretching[8][9]
~1700C=O (from maleate)[8][9]
~1640C=N[8][9]
~1600C=C aromatic[8][9]
~1100C-O stretching[8][9]
~880C-H bending[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of Chlorpheniramine Maleate by providing detailed information about the hydrogen atoms in the molecule.

Experimental Protocol: A solution of the Chlorpheniramine Maleate reference standard is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the molecular structure.

While a detailed interpretation of the ¹H NMR spectrum is beyond the scope of this guide, the spectrum should be consistent with the established structure of Chlorpheniramine Maleate.[10]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the reference standard and for the quantitative determination of Chlorpheniramine Maleate in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of Chlorpheniramine Maleate due to its high resolution, sensitivity, and accuracy.[6]

Experimental Protocol (Isocratic Reversed-Phase HPLC): A common method involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M acetate (B1210297) buffer at pH 3.8) in a 55:45 (v/v) ratio.[11] Detection is typically performed using a UV detector. The method should be validated for linearity, precision, accuracy, and robustness.

Table 4: Typical HPLC Parameters for Chlorpheniramine Maleate Analysis

ParameterConditionReference
ColumnEclipse Plus C18[11]
Mobile PhaseAcetonitrile: 0.01 M Acetate Buffer (pH 3.8) (55:45, v/v)[11]
DetectionUV[12]
Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

ZIC-HILIC presents an alternative chromatographic mode for the separation of polar compounds like Chlorpheniramine Maleate.

Experimental Protocol: Separation is achieved on a Zwitterionic stationary phase using a mobile phase containing a high percentage of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium acetate). The retention is influenced by both hydrophilic partitioning and electrostatic interactions.

Table 5: ZIC-HILIC Parameters for Chlorpheniramine Maleate Analysis

ParameterConditionReference
Stationary PhaseZIC1 or ZIC5[13]
Mobile PhaseAcetonitrile and Sodium Acetate Buffer[13]
Linearity Range0.03-3 µg/mL[13]
Limit of Detection (LOD)0.015 - 0.023 µg/mL[13]
Limit of Quantification (LOQ)0.052 - 0.080 µg/mL[13]

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of the reference standard.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability. Studies have shown that Chlorpheniramine Maleate is thermally stable under certain processing conditions.[14]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions. The melting point of Chlorpheniramine Maleate is consistently reported in the range of 130-135 °C.[3][4]

Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for a Chlorpheniramine Maleate reference standard.

Characterization_Workflow cluster_0 Physicochemical Characterization cluster_1 Spectroscopic Identification cluster_2 Purity and Assay Appearance Appearance Solubility Solubility MeltingPoint Melting Point pH pH UV_Vis UV-Vis Spectroscopy IR IR Spectroscopy NMR NMR Spectroscopy HPLC HPLC ZIC_HILIC ZIC-HILIC Thermal_Analysis Thermal Analysis (TGA/DSC) ReferenceStandard Chlorpheniramine Maleate Reference Standard cluster_0 cluster_0 ReferenceStandard->cluster_0 cluster_1 cluster_1 ReferenceStandard->cluster_1 cluster_2 cluster_2 ReferenceStandard->cluster_2

Caption: General workflow for the characterization of a Chlorpheniramine Maleate reference standard.

HPLC_Method_Development start Start column_selection Column Selection (e.g., C18) start->column_selection mobile_phase_opt Mobile Phase Optimization (Organic:Buffer Ratio, pH) column_selection->mobile_phase_opt detection_wl Detection Wavelength Selection mobile_phase_opt->detection_wl validation Method Validation (Linearity, Precision, Accuracy) detection_wl->validation end Final Method validation->end

References

An In-depth Technical Guide to the Discovery and Development of p-Chloro-alpha,alpha-dimethylphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chloro-alpha,alpha-dimethylphenethylamine, also known as chlorphentermine (B1668847), is a substituted phenethylamine (B48288) that was developed as an appetite suppressant. This technical guide provides a comprehensive overview of its discovery, synthesis, pharmacological properties, and developmental history. It is characterized as a selective serotonin (B10506) releasing agent (SSRA), distinguishing it from its parent compound, phentermine, which is a norepinephrine-dopamine releasing agent. This document details its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction

p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) is a sympathomimetic amine of the amphetamine class. It was first described in the scientific literature in 1954 and subsequently developed as an anorectic in the early 1960s.[1] Marketed under brand names such as Apsedon, Desopimon, and Lucofen, it is the para-chloro derivative of the widely used appetite suppressant, phentermine.[2] Despite its initial therapeutic use, concerns over its safety profile, particularly its serotonergic effects similar to other withdrawn appetite suppressants like fenfluramine (B1217885), led to its withdrawal from several markets.[1][2] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the scientific journey of this compound.

Synthesis

Hypothetical Synthetic Pathway:

A likely precursor for the synthesis of p-chloro-alpha,alpha-dimethylphenethylamine is 1-(4-chlorophenyl)propan-2-one. This intermediate could be subjected to reductive amination to introduce the amine functionality.

Synthesis A 1-(4-chlorophenyl)propan-2-one B p-Chloro-alpha,alpha-dimethylphenethylamine A->B Reductive Amination (e.g., NH3, H2/Raney Ni or NaBH3CN)

Figure 1: Hypothetical synthesis of p-chloro-alpha,alpha-dimethylphenethylamine.

Pharmacological Profile

Chlorphentermine's primary mechanism of action is as a selective serotonin releasing agent (SSRA).[2] This action is in stark contrast to its parent compound, phentermine, which primarily acts as a norepinephrine-dopamine releasing agent.[2]

In Vitro Pharmacology

In vitro studies have quantified chlorphentermine's activity at monoamine transporters. These studies reveal a high potency and selectivity for the serotonin transporter (SERT) over the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).

Table 1: In Vitro Monoamine Releaser and Reuptake Inhibition Profile of Chlorphentermine

ParameterSerotonin (SERT)Norepinephrine (NET)Dopamine (DAT)Reference
EC50 (Monoamine Release) 30.9 nM>10,000 nM2,650 nM[2]
IC50 (Reuptake Inhibition) Not Reported451 nMNot Reported[2]
Receptor Binding Affinity

While comprehensive receptor binding panels for chlorphentermine are not widely published, its primary interaction is with the serotonin transporter. It displays negligible activity as a direct agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

Table 2: Receptor Binding Profile of Chlorphentermine

ReceptorEC50Reference
5-HT2A >10,000 nM[2]
5-HT2B 5,370 nM[2]
5-HT2C 6,456 nM[2]

Experimental Protocols

Detailed experimental protocols for the specific assays used to characterize chlorphentermine are not always available in the literature. However, standardized methodologies for assessing monoamine release and reuptake inhibition are well-established.

Monoamine Release Assay (General Protocol)

This assay measures the ability of a compound to induce the release of a radiolabeled monoamine from pre-loaded cells or synaptosomes.

Workflow:

Monoamine_Release_Assay A Prepare cell/synaptosome suspension B Pre-load with radiolabeled monoamine (e.g., [3H]5-HT) A->B C Wash to remove excess radiolabel B->C D Incubate with test compound (Chlorphentermine) C->D E Separate cells/synaptosomes from supernatant D->E F Measure radioactivity in supernatant E->F G Calculate percent release F->G

Figure 2: General workflow for a monoamine release assay.

Methodology:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the monoamine transporter of interest (e.g., SERT) or synaptosomes from a relevant brain region.

  • Radiolabel Loading: Incubate the preparation with a low concentration of a radiolabeled monoamine (e.g., [3H]serotonin) to allow for uptake.

  • Washing: Wash the cells or synaptosomes to remove any unbound radiolabel.

  • Compound Incubation: Incubate the loaded preparations with varying concentrations of the test compound (chlorphentermine) for a defined period.

  • Separation: Centrifuge the samples to pellet the cells or synaptosomes, separating them from the supernatant which contains the released monoamine.

  • Quantification: Measure the amount of radioactivity in the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of radiolabel released relative to the total amount taken up by the cells. Plot the percent release against the compound concentration to determine the EC50 value.

Norepinephrine Reuptake Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled norepinephrine into cells or synaptosomes.

Workflow:

Reuptake_Inhibition_Assay A Prepare cell/synaptosome suspension B Pre-incubate with test compound (Chlorphentermine) A->B C Add radiolabeled norepinephrine (e.g., [3H]NE) B->C D Incubate to allow uptake C->D E Terminate uptake and wash D->E F Lyse cells/synaptosomes E->F G Measure intracellular radioactivity F->G H Calculate percent inhibition G->H

Figure 3: General workflow for a norepinephrine reuptake inhibition assay.

Methodology:

  • Cell/Synaptosome Preparation: Prepare a suspension of cells stably expressing the norepinephrine transporter (NET) or synaptosomes.

  • Pre-incubation: Pre-incubate the preparation with varying concentrations of the test compound (chlorphentermine).

  • Uptake Initiation: Add a fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) to initiate uptake.

  • Incubation: Incubate for a short period to allow for uptake.

  • Termination: Terminate the uptake by rapid filtration or by washing with ice-cold buffer.

  • Lysis: Lyse the cells or synaptosomes to release the intracellular contents.

  • Quantification: Measure the amount of radioactivity within the cells using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Mechanism of Action and Signaling Pathways

Chlorphentermine acts as a substrate for the serotonin transporter (SERT). By binding to SERT, it induces a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft. This increase in extracellular serotonin leads to the activation of various postsynaptic serotonin receptors.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_in Serotonin SERT->Serotonin_in Reverse Transport Vesicle Serotonin Vesicle Chlorphentermine Chlorphentermine Chlorphentermine->SERT Binds to Serotonin_out Serotonin Serotonin_in->Serotonin_out Release Receptor 5-HT Receptor Serotonin_out->Receptor Binds to Signaling Downstream Signaling (e.g., G-protein activation, second messengers) Receptor->Signaling Activates

Figure 4: Mechanism of action of chlorphentermine at the serotonergic synapse.

The binding of serotonin to postsynaptic receptors initiates a cascade of intracellular signaling events, which can vary depending on the specific receptor subtype activated. For example, activation of G-protein coupled 5-HT receptors can lead to the modulation of adenylyl cyclase activity and changes in intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Pharmacokinetics

The pharmacokinetic profile of chlorphentermine has been studied in both humans and rats. It is well absorbed after oral administration and has a long biological half-life.

Table 3: Pharmacokinetic Parameters of Chlorphentermine

SpeciesDoseRouteCmaxTmaxAUCt1/2Reference
Human 8 mgOral22 ng/mL2.5 h316.5 ng·h/mL~20 h[3]
Rat Not SpecifiedNot SpecifiedGreater tissue:blood ratio than phentermineNot SpecifiedNot SpecifiedNot Specified[4]

Developmental History and Safety

Chlorphentermine was developed in the early 1960s as an appetite suppressant.[1] However, its prominent serotonergic activity raised safety concerns, as other serotonergic anorectics like fenfluramine and aminorex were linked to pulmonary hypertension and cardiac fibrosis.[2] This led to the withdrawal of chlorphentermine from the market in several countries, including the United States in 1973.[1] Due to its similarity to other misused appetite suppressants, it is classified as a Schedule III controlled substance in the United States.[2]

Conclusion

p-Chloro-alpha,alpha-dimethylphenethylamine (chlorphentermine) represents an interesting case study in drug development, illustrating the importance of understanding the detailed pharmacological profile of a compound. Its selective serotonin releasing activity, while effective for appetite suppression, ultimately led to its discontinuation due to safety concerns associated with this mechanism. This technical guide provides a consolidated resource for researchers to understand the discovery, synthesis, and pharmacological characterization of this unique phenethylamine derivative. Further research into the specific downstream signaling pathways and a more comprehensive receptor binding profile could provide deeper insights into its biological effects.

References

Methodological & Application

Application Note: Quantification of Chlorphentermine Hydrochloride in Rat Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorphentermine (B1668847) in rat plasma. The protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological applications.

Introduction

Chlorphentermine is a sympathomimetic amine that has been used as an appetite suppressant.[1] It is a chlorinated analog of phentermine.[2] Accurate and reliable quantification of chlorphentermine in biological matrices is crucial for pharmacokinetic and toxicological studies. This application note presents a detailed protocol for the determination of chlorphentermine hydrochloride in rat plasma using LC-MS/MS, a technique known for its high sensitivity and selectivity.[3] The methodology is based on established principles for the analysis of structurally similar compounds, such as phentermine.[4]

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Phentermine-d5 (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Rat plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of chlorphentermine from rat plasma.[4][5]

Protocol:

  • Thaw rat plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 50 µL of the internal standard working solution (Phentermine-d5, 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1260 Infinity Series or equivalent
ColumnAgilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm
Mobile Phase A5 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B in 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Run Time5 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.

Table 2: MS/MS Parameters

ParameterChlorphenterminePhentermine-d5 (IS)
Ionization ModeESI, PositiveESI, Positive
Precursor Ion (m/z)184.1155.1
Product Ion (m/z)119.196.1
Dwell Time (ms)100100
Collision Energy (eV)1515
Ion Source Temp. (°C)500500

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation.[7] Key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Calibration curve with at least 6 non-zero standards
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Analyte stable under various storage and handling conditions
Quantitative Results

Table 4: Linearity and Range

AnalyteLinear Range (ng/mL)
Chlorphentermine1 - 500> 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1095 - 105< 1293 - 107
Low3< 897 - 103< 996 - 104
Medium100< 698 - 102< 797 - 103
High400< 599 - 101< 698 - 102

Workflow and Diagrams

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is precipitate Add Acetonitrile (300 µL) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify peak_integration Peak Integration quantify->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Concentration Calculation calibration->concentration

Caption: LC-MS/MS workflow for chlorphentermine quantification.

signaling_pathway cluster_instrument LC-MS/MS System lc Liquid Chromatograph esi Electrospray Ionization Source lc->esi Elution q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 Ionization q2 Quadrupole 2 (Collision Cell) q1->q2 m/z q3 Quadrupole 3 (Product Ion Selection) q2->q3 Fragmentation detector Detector q3->detector m/z sample Prepared Sample sample->lc Injection

Caption: LC-MS/MS detection pathway for chlorphentermine.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of chlorphentermine in rat plasma. The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and toxicological studies.

References

Application Note: Quantification of Chlorphentermine Hydrochloride Using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Chlorphentermine hydrochloride in bulk drug substance and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a buffered organic mixture, ensuring optimal separation and peak symmetry. Detection is performed using a UV-Vis detector, providing a reliable and sensitive means of quantification. This method is suitable for routine quality control analysis, stability studies, and content uniformity testing.

Introduction

This compound, a sympathomimetic amine, is utilized as an appetite suppressant. The accurate quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography with UV detection offers a specific and reliable analytical approach for this purpose. The developed method separates Chlorphentermine from potential impurities and degradation products, making it a stability-indicating assay.

Experimental

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 263 nm.

  • Diluent: Mobile phase.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 50 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

    • The filtered solution is now ready for injection.

Results and Discussion

The developed HPLC-UV method demonstrated excellent chromatographic performance for the quantification of this compound. A typical chromatogram shows a well-resolved, symmetrical peak for Chlorphentermine with a retention time of approximately 4.5 minutes. The method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Data Presentation

The quantitative data for the HPLC-UV method for this compound quantification is summarized in the table below.

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 10 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Tailing Factor < 1.5
Theoretical Plates > 2000
Conclusion

The described HPLC-UV method is a reliable and efficient analytical tool for the routine quantification of this compound in pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating, making it highly suitable for quality control laboratories in the pharmaceutical industry.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase and System Suitability
  • Mobile Phase Preparation (1 L):

    • Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in deionized water to achieve a desired molarity (e.g., 20 mM).

    • Adjust the pH of the buffer solution to 3.0 using phosphoric acid.

    • Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase using sonication or vacuum degassing for at least 15 minutes before use.

  • System Suitability Test:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard solution (e.g., 20 µg/mL) six times.

    • The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 1.5, and the theoretical plates are not less than 2000.

Protocol 2: Method Validation
  • Linearity:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range of the samples (e.g., 10, 20, 30, 40, and 50 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day and by the same analyst. The %RSD of the results should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2.0%.

  • Accuracy:

    • Perform a recovery study by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal test concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic phase)

      • Column temperature (± 2°C)

      • UV detection wavelength (± 2 nm)

    • Analyze a standard solution under each of the modified conditions.

    • The system suitability parameters should remain within the acceptable limits, demonstrating the method's robustness.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard Weigh Chlorphentermine HCl Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Powdered Tablets Dissolve_Sample Dissolve in Diluent & Sonicate Sample->Dissolve_Sample Equilibrate Equilibrate HPLC System Filter Filter Sample Solution Dissolve_Sample->Filter Inject Inject Standard/Sample Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 263 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Chlorphentermine HCl Calibrate->Quantify Logical_Relationship cluster_method Analytical Method cluster_principle Separation Principle Analyte Chlorphentermine HCl (Analyte) Partitioning Differential Partitioning Analyte->Partitioning Stationary C18 Column (Stationary Phase) Stationary->Partitioning Mobile Acetonitrile:Buffer (Mobile Phase) Mobile->Partitioning Detector UV Detector (263 nm) Retention Analyte Retention Partitioning->Retention Elution Analyte Elution Retention->Elution Elution->Detector

Application Note: A Method Development Framework for LC-MS/MS Analysis of Chlorphentermine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorphentermine (B1668847) is a sympathomimetic amine, structurally related to amphetamine, that has been used as an anorectic agent. Due to its potential for misuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. This application note provides a framework for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of chlorphentermine in biological samples such as plasma and urine.

It is important to note that a comprehensive literature search did not yield established and validated LC-MS/MS protocols specifically for chlorphentermine. Therefore, this document outlines a scientifically-grounded starting point for method development, drawing upon the known physicochemical properties of chlorphentermine, established methods for analogous compounds like phentermine, and general principles of bioanalytical method development.

Sample Preparation

The selection of an appropriate sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Based on the properties of chlorphentermine (a basic compound) and common practices for similar analytes, both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.

Proposed Liquid-Liquid Extraction (LLE) Protocol:
  • Aliquot: Take a 500 µL aliquot of the biological sample (e.g., plasma or urine).

  • Internal Standard: Add a suitable internal standard (IS), such as a deuterated analog of chlorphentermine or a structurally similar compound not expected to be in the sample.

  • Alkalinization: Add 100 µL of 1 M sodium hydroxide (B78521) to raise the pH and ensure chlorphentermine is in its free base form.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (80:20, v/v)) and vortex for 5 minutes.[1]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow (LLE) start Start: 500 µL Biological Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize with 1M NaOH add_is->alkalinize add_solvent Add Extraction Solvent (e.g., Diethyl Ether/Dichloromethane) alkalinize->add_solvent vortex Vortex for 5 min add_solvent->vortex centrifuge Centrifuge at 4000 rpm for 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Proposed Liquid-Liquid Extraction Workflow

LC-MS/MS Method Development

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of chlorphentermine. Optimization will be necessary to achieve the desired sensitivity, selectivity, and peak shape.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A starting gradient could be 5% B, holding for 0.5 minutes, then ramping to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The [M+H]+ ion of chlorphentermine (exact mass to be determined by infusion).

  • Product Ions (Q3): At least two stable and abundant product ions should be selected for quantification and qualification after fragmentation of the precursor ion.

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature will need to be optimized for maximum signal intensity.

G cluster_lcms_workflow LC-MS/MS Analytical Workflow sample_injection Sample Injection lc_separation Reversed-Phase C18 Column Gradient Elution sample_injection->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analyzer_q1 Quadrupole 1 (Q1) Precursor Ion Selection ionization->mass_analyzer_q1 collision_cell Quadrupole 2 (Collision Cell) Fragmentation mass_analyzer_q1->collision_cell mass_analyzer_q3 Quadrupole 3 (Q3) Product Ion Selection collision_cell->mass_analyzer_q3 detector Detector mass_analyzer_q3->detector data_acquisition Data Acquisition & Processing detector->data_acquisition

LC-MS/MS Analytical Workflow

Method Validation

Once the method is developed, it must be validated according to established guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. The following parameters should be assessed.

Table 1: Method Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The closeness of agreement among a series of measurements.Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent with a %CV ≤ 15%
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration

Results and Discussion

The successful development of this method will provide a robust and sensitive tool for the quantitative analysis of chlorphentermine in biological samples. The proposed LLE procedure is a cost-effective and straightforward approach for sample cleanup. The use of a C18 column with a standard acidic mobile phase is expected to provide good retention and peak shape for the basic chlorphentermine molecule. The high selectivity and sensitivity of tandem mass spectrometry will allow for low detection limits and confident identification of the analyte.

During method development, it is crucial to carefully optimize the collision energy for the MRM transitions to ensure the generation of stable and intense product ions, which is fundamental for achieving the desired sensitivity. The validation process will be essential to demonstrate that the method is reliable and fit for its intended purpose, whether for clinical monitoring, forensic toxicology, or pharmacokinetic studies. The data generated during validation should be presented in clear and concise tables to facilitate review and interpretation.

Conclusion

References

Application Notes and Protocols for Oral Gavage Administration of Chlorphentermine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine (B1668847) hydrochloride is a sympathomimetic amine with anorectic effects, acting as a central nervous system stimulant to suppress appetite.[1] Its mechanism of action is primarily attributed to its influence on serotonergic pathways.[1][2] This document provides detailed application notes and standardized protocols for the oral gavage administration of Chlorphentermine hydrochloride to mice, a common and effective method for delivering precise doses in preclinical research. Adherence to proper technique is crucial for animal welfare and the generation of reliable, reproducible data.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for proper handling and dose preparation.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClN • HCl[1]
Molecular Weight 219.7 g/mol [1]
Appearance White to off-white powder[1]
Solubility Freely soluble in water[1]
Oral LD₅₀ in Mice 270 mg/kg[2]

Experimental Protocols

I. Preparation of Dosing Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free water (vehicle)

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[3]

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the powder in a small volume of sterile water in a volumetric flask.

  • Once dissolved, bring the solution to the final volume with sterile water.

  • Mix the solution thoroughly using a vortex mixer or magnetic stirrer until homogenous.

  • Visually inspect the solution for any undissolved particles. A clear solution is expected due to the high water solubility of the compound.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability.

II. Oral Gavage Procedure in Mice

Materials:

  • Mouse of appropriate age and weight

  • Appropriately sized gavage needle (see table below)

  • Syringe (1 mL or 3 mL)

  • Dosing solution of this compound

  • Animal scale

Recommended Gavage Needle Sizes for Mice: [3]

Mouse Weight (g)GaugeLength (inches)
15-20221
20-25201.5
>25181.5 - 2

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the dosing volume.

    • Gently restrain the mouse by scruffing the loose skin over the shoulders and neck. This should immobilize the head and prevent the animal from biting.[2] The body of the mouse can be supported against the handler's body or a surface.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the appropriate length for insertion by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. This ensures the needle will reach the stomach.

    • Moisten the tip of the gavage needle with sterile water to lubricate it.

    • Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4]

    • The mouse will naturally swallow as the needle reaches the pharynx. Allow the needle to be guided by the swallowing reflex. Do not force the needle. If resistance is met, withdraw the needle and repeat the process.

  • Dose Administration:

    • Once the needle is correctly positioned in the esophagus and has advanced to the predetermined length, slowly and steadily depress the syringe plunger to administer the this compound solution.

    • Administering the solution too quickly can cause reflux and aspiration.[5]

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing, coughing, or lethargy. These could indicate improper administration (e.g., aspiration into the lungs).

    • Observe the animal for at least 15-30 minutes post-gavage.

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh_drug Weigh Chlorphentermine HCl dissolve Dissolve in Sterile Water weigh_drug->dissolve calc_vol Calculate Dosing Volume dissolve->calc_vol weigh_mouse Weigh Mouse weigh_mouse->calc_vol restrain Restrain Mouse calc_vol->restrain insert Insert Gavage Needle restrain->insert administer Administer Dose insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (B10506) (5-HT) Vesicles synaptic_serotonin Synaptic Serotonin serotonin_vesicle->synaptic_serotonin Release sert Serotonin Transporter (SERT) serotonin_receptor 5-HT Receptor downstream Downstream Signaling (Appetite Regulation) serotonin_receptor->downstream Activates chlorphentermine Chlorphentermine HCl chlorphentermine->sert Inhibits synaptic_serotonin->sert Reuptake synaptic_serotonin->serotonin_receptor Binds

References

Application Notes and Protocols: Behavioral Satiety Sequence Analysis with Chlorphentermine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the behavioral satiety sequence (BSS) in preclinical models following treatment with Chlorphentermine. This document outlines the scientific basis for using BSS analysis to evaluate the anorectic effects of Chlorphentermine, detailed experimental procedures, and expected outcomes based on its mechanism of action.

Introduction to Chlorphentermine and the Behavioral Satiety Sequence

Chlorphentermine is an anorectic agent that functions as a selective serotonin-releasing agent (SSRA). Its primary mechanism of action involves increasing the extracellular levels of serotonin (B10506) in the brain, which is a key neurotransmitter in the regulation of appetite and satiety. Understanding the behavioral effects of Chlorphentermine is crucial for its development and therapeutic application.

The Behavioral Satiety Sequence (BSS) is a standardized observational method used to characterize the natural progression of behaviors in rats following food consumption. A normal BSS consists of a predictable pattern: eating, followed by grooming, and then resting or inactivity. This sequence is considered a reliable indicator of the development of satiety. The analysis of the BSS is a valuable tool to differentiate drugs that reduce food intake by genuinely promoting satiety from those that may cause aversion, sedation, or other competing behaviors.[1][2][3] Serotonergic agents, such as fenfluramine, are known to preserve the integrity of the BSS while accelerating the onset of resting, suggesting a true satiety effect.[2][4] Given that Chlorphentermine is also a serotonin-releasing agent, it is hypothesized to have a similar effect on the BSS.

Key Concepts and Applications

The BSS provides a qualitative and quantitative assessment of a drug's effect on feeding behavior. By observing and recording the duration and sequence of specific behaviors, researchers can determine if a compound reduces food intake by:

  • Enhancing Satiety: The drug should shorten the time to the full expression of the BSS, with the normal sequence of behaviors (eating → grooming → resting) preserved.

  • Causing Sedation: The animal may stop eating and become inactive without the intervening grooming phase.

  • Inducing Hyperactivity or Aversive Effects: The animal may cease eating and engage in repetitive, non-satiety-related behaviors, disrupting the normal BSS.

Quantitative Data Summary

While direct and comprehensive public data on the specific effects of Chlorphentermine on the behavioral satiety sequence is limited, the following tables present expected dose-dependent effects on food intake based on its known anorectic properties and a hypothetical representation of its impact on the BSS based on the effects of similar serotonin-releasing agents.

Table 1: Expected Dose-Dependent Effects of Chlorphentermine on Food Intake in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Food Intake (g) over 1-hour% Reduction in Food Intake
Vehicle (Saline)010.2 ± 0.80%
Chlorphentermine2.57.5 ± 0.626.5%
Chlorphentermine5.05.1 ± 0.550.0%
Chlorphentermine10.02.8 ± 0.472.5%

Note: The data presented in this table is illustrative and compiled from the general understanding of the dose-dependent anorectic effects of chlorphentermine-like compounds. Actual results may vary based on experimental conditions.

Table 2: Hypothetical Effects of Chlorphentermine on the Behavioral Satiety Sequence (BSS) in Rats (60-minute observation period)

Treatment GroupDose (mg/kg, i.p.)Duration of Eating (min)Duration of Grooming (min)Duration of Resting (min)
Vehicle (Saline)025.5 ± 2.115.3 ± 1.819.2 ± 2.5
Chlorphentermine5.015.2 ± 1.512.1 ± 1.332.7 ± 3.0

Note: This table is a hypothetical representation of the expected outcome of Chlorphentermine on the BSS, based on the known effects of serotonin-releasing agents. It illustrates a reduction in eating duration and an earlier onset and longer duration of resting, consistent with an enhancement of satiety.

Experimental Protocols

Protocol 1: Analysis of Dose-Dependent Effects of Chlorphentermine on Food Intake

Objective: To quantify the effect of different doses of Chlorphentermine on food intake in food-deprived rats.

Materials:

  • Male Wistar rats (250-300g)

  • Chlorphentermine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Standard rat chow pellets

  • Metabolic cages with food hoppers and measurement scales

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Habituation: For three days leading up to the experiment, handle the rats and habituate them to the injection procedure with a saline injection.

  • Fasting: Food deprive the rats for 18-24 hours before the experiment to ensure robust food consumption. Water should be available at all times.

  • Drug Preparation: Prepare fresh solutions of Chlorphentermine in sterile saline on the day of the experiment.

  • Dosing: Divide the rats into treatment groups (e.g., Vehicle, 2.5 mg/kg, 5.0 mg/kg, 10.0 mg/kg Chlorphentermine). Administer the assigned treatment via i.p. injection.

  • Food Presentation: Immediately after injection, place the rats back into their home cages with a pre-weighed amount of standard chow.

  • Data Collection: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the mean food intake for each group and express it as g or g/kg of body weight. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.

Protocol 2: Behavioral Satiety Sequence (BSS) Analysis

Objective: To qualitatively and quantitatively assess the effect of Chlorphentermine on the natural sequence of satiety behaviors.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Highly palatable food (e.g., sweetened mash or high-fat diet) to ensure a robust feeding response.

  • Observation chambers (e.g., transparent Plexiglas cages) equipped with video recording capabilities.

  • Behavioral analysis software (or manual scoring sheets).

Procedure:

  • Animal Acclimation and Habituation: Follow the same procedures as in Protocol 1. Additionally, habituate the rats to the observation chambers for at least 30 minutes for two days prior to the experiment.

  • Fasting: Food deprive the rats for 18-24 hours prior to the observation period.

  • Drug Administration: Administer Chlorphentermine or vehicle via i.p. injection. A single effective dose determined from Protocol 1 (e.g., 5.0 mg/kg) is typically used.

  • Observation Period: Immediately after injection, place the rats individually into the observation chambers with a pre-weighed amount of palatable food.

  • Behavioral Recording: Record the behavior of each rat for a set period, typically 60 to 120 minutes.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videos for the duration and frequency of the following behaviors:

    • Eating: Gnawing, chewing, and ingesting food.

    • Grooming: Face washing, body licking, and scratching.

    • Resting/Inactivity: Lying down with eyes open or closed, absence of active behaviors.

    • Other Behaviors: Locomotion, rearing, sniffing, drinking.

  • Data Analysis:

    • Calculate the total time spent in each behavioral state for each animal.

    • Analyze the sequence of behaviors to determine if the normal BSS (eating → grooming → resting) is maintained or disrupted.

    • Compare the duration of each behavior between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway of Chlorphentermine's Anorectic Effect

Chlorphentermine_Mechanism Chlorphentermine Chlorphentermine Presynaptic_Neuron Presynaptic Serotonergic Neuron Chlorphentermine->Presynaptic_Neuron Acts on Serotonin_Release Increased Serotonin Release Chlorphentermine->Serotonin_Release Induces Vesicles Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Release->Synaptic_Cleft into Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1B, 5-HT2C) Synaptic_Cleft->Serotonin_Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Satiety_Signal Enhanced Satiety Signal Serotonin_Receptors->Satiety_Signal Activates Appetite_Suppression Appetite Suppression Satiety_Signal->Appetite_Suppression Leads to

Caption: Mechanism of Chlorphentermine-induced appetite suppression.

Experimental Workflow for BSS Analysis

BSS_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (1 week) Habituation Habituation to Injection & Cages (2-3 days) Acclimation->Habituation Fasting Food Deprivation (18-24 hours) Habituation->Fasting Dosing Chlorphentermine or Vehicle Administration (i.p.) Fasting->Dosing Observation Behavioral Observation & Video Recording (60-120 min) Dosing->Observation Scoring Behavioral Scoring (Eating, Grooming, Resting) Observation->Scoring Quantification Quantify Duration & Sequence of Behaviors Scoring->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats

Caption: Workflow for Behavioral Satiety Sequence analysis.

Logical Relationship of BSS Outcomes

BSS_Outcomes cluster_outcomes Possible Behavioral Outcomes Drug_Admin Anorectic Drug Administration Satiety Enhanced Satiety (BSS Preserved, Accelerated Resting) Drug_Admin->Satiety e.g., Chlorphentermine, Fenfluramine Sedation Sedation (Eating -> Inactivity, No Grooming) Drug_Admin->Sedation e.g., Sedative compounds Aversion Aversion/Hyperactivity (BSS Disrupted, Repetitive Behaviors) Drug_Admin->Aversion e.g., Amphetamine, LiCl

Caption: Interpreting BSS outcomes for different anorectic agents.

References

Application Notes and Protocols for Screening Chlorphentermine Hydrochloride Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphentermine (B1668847) hydrochloride is a sympathomimetic amine that has been used as an anorectic agent. Its primary mechanism of action involves the modulation of monoamine neurotransmitters, acting as a selective serotonin-releasing agent (SSRA) and also affecting dopamine (B1211576) and norepinephrine (B1679862) release and reuptake.[1][2][3] Additionally, studies have indicated that chlorphentermine can induce phospholipidosis, a disorder characterized by the accumulation of phospholipids (B1166683) within cells.[2] These cellular activities necessitate a comprehensive panel of cell-based assays to screen and characterize the pharmacological and potential toxicological effects of Chlorphentermine hydrochloride.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the activity of this compound, focusing on its effects on monoamine transporter function, cytotoxicity, apoptosis, and lipid metabolism.

Data Presentation

The following tables summarize the available quantitative data for the in vitro activity of this compound and related compounds. It is important to note that specific IC50 or EC50 values for cytotoxicity and apoptosis of this compound are not widely available in the public domain. The provided protocols can be utilized to determine these values experimentally.

Table 1: Monoamine Transporter Activity of Chlorphentermine

TransporterAssay TypeParameterValue (nM)Reference
Serotonin (B10506) (SERT)ReleaseEC5030.9[3]
Norepinephrine (NET)ReleaseEC50>10,000[3]
Dopamine (DAT)ReleaseEC502,650[3]
Norepinephrine (NET)Reuptake InhibitionIC50451[3]

Table 2: Phospholipase C Inhibition by Chlorphentermine

EnzymeAssay TypeParameterValue (mM)Reference
Phospholipase CEnzyme InhibitionIC500.58[1]

Signaling Pathways and Experimental Workflows

Monoamine Transporter Modulation

Chlorphentermine primarily acts as a serotonin-releasing agent, leading to an increase in extracellular serotonin levels. It also exhibits weaker effects on dopamine and norepinephrine transporters.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Chlorphentermine Chlorphentermine SERT SERT Chlorphentermine->SERT Enters cell via SERT Serotonin_vesicle Serotonin Vesicle Chlorphentermine->Serotonin_vesicle Disrupts Vesicular Storage Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reuptake Serotonin_synapse Extracellular Serotonin SERT->Serotonin_synapse Release VMAT2 VMAT2 VMAT2->Serotonin_vesicle Packaging Serotonin_vesicle->Serotonin_cyto Release into Cytosol Serotonin_cyto->SERT Reverse Transport (Efflux) Serotonin_cyto->VMAT2 Packaging 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor Binds Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Cell_Culture 1. Cell Culture (e.g., Neuronal cells, Hepatocytes) Seeding 2. Seed Cells in Microplate Cell_Culture->Seeding Treatment 3. Treat with Chlorphentermine HCl (Dose-response) Seeding->Treatment Incubation 4. Incubate (Time-course) Treatment->Incubation Assay 5. Perform Specific Assay Incubation->Assay Data_Acquisition 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis

References

Stability-Indicating Assay of Chlorphentermine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, a specific, validated stability-indicating assay method for Chlorphentermine hydrochloride has not been published. The following application note and protocol are based on established principles of stability-indicating method development, drawing parallels from methodologies developed for the structurally similar compound, Phentermine, and adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a suitable in-house method.

Introduction

This compound is a sympathomimetic amine, structurally related to amphetamine, and was previously used as an anorectic agent.[1][2] As with any active pharmaceutical ingredient (API), it is crucial to develop a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API, free from interference from its degradation products, process impurities, or excipients.[3]

This document outlines a systematic approach to developing and validating a stability-indicating HPLC method for this compound. It includes a detailed protocol for conducting forced degradation studies to generate potential degradation products and ensure the method's specificity.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound and the separation of its degradation products. The selection of the stationary phase, mobile phase, and detection wavelength will be critical for achieving optimal separation and sensitivity.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed ConditionRationale/Starting Point
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like Chlorphentermine.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0-5.0)A common mobile phase for basic compounds, offering good peak shape and resolution. The ratio will need to be optimized.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection Wavelength 220-230 nmBased on the UV absorbance of the phenyl ring in the Chlorphentermine structure. The optimal wavelength should be determined by UV scan.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Injection Volume 10-20 µLDependent on the concentration of the sample and the sensitivity of the detector.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solution (e.g., 100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (from a drug product): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute as necessary to obtain a concentration within the linear range of the method.

Forced Degradation Studies Protocol

Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the analytical method. These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 105 °C (in a hot air oven)48 hours
Photolytic Degradation ICH-compliant photostability chamberAs per ICH Q1B guidelines

Protocol for Forced Degradation:

  • Prepare separate solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal degradation, expose the solid drug substance to the specified temperature.

  • For photolytic degradation, expose both the solid drug substance and a solution to light as per ICH guidelines.

  • After the specified duration, neutralize the acidic and basic solutions.

  • Dilute all samples with the mobile phase to a suitable concentration.

  • Analyze the stressed samples by the proposed HPLC method.

Method Validation

The developed HPLC method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be pure and well-resolved from any degradation products, impurities, or excipients.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.To be determined based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.To be determined based on signal-to-noise ratio (typically 10:1).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Data Presentation

Table 4: Illustrative Forced Degradation Results for this compound

Stress Condition% Assay of Chlorphentermine HCl% DegradationNumber of Degradation Peaks
Control 99.8-0
Acid Hydrolysis 85.214.62
Base Hydrolysis 90.59.31
Oxidative Degradation 88.111.73
Thermal Degradation 96.43.41
Photolytic Degradation 98.90.90

Note: The data presented in this table is for illustrative purposes only and is intended to represent typical outcomes of a forced degradation study.

Visualizations

Experimental_Workflow A Method Development (HPLC Parameter Optimization) B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B Develop Initial Method D Specificity (Resolution from Degradants) A->D Test Specificity B->D Generate Degradants C Method Validation (ICH Guidelines) E Linearity, Accuracy, Precision C->E F LOD, LOQ, Robustness C->F D->C Proceed if Specific G Validated Stability-Indicating Assay Method E->G F->G

Caption: Workflow for the development and validation of a stability-indicating assay method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (ICH Chamber) Photo->Analysis API Chlorphentermine HCl (Drug Substance) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Evaluate Degradation Profile & Method Specificity Analysis->Results

Caption: Protocol for conducting forced degradation studies on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chlorphentermine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Chlorphentermine (B1668847) hydrochloride in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected high mortality in our rodent cohort at a dose that appeared safe in preliminary studies. What could be the cause?

A1: Unexpected mortality can stem from several factors. Here’s a troubleshooting workflow to identify the potential cause:

  • Vehicle Interaction: Ensure the vehicle used to dissolve Chlorphentermine hydrochloride is well-tolerated at the administered volume and concentration. Some vehicles can cause adverse reactions.

  • Strain/Species Sensitivity: Different rodent strains and species can have varied sensitivities to sympathomimetic amines. What is a safe dose in one strain might be toxic in another.

  • Underlying Health Conditions: Sub-clinical health issues in the animal colony can be exacerbated by the pharmacological stress of the drug.

  • Dosing Error: Double-check all calculations and the concentration of your dosing solution. Small errors in preparation can lead to significant overdosing.

  • Cardiovascular Events: Chlorphentermine, as a sympathomimetic, can induce cardiovascular stress.[1] Consider monitoring heart rate and blood pressure, especially during dose escalation studies.

Q2: Our study shows inconsistent or no significant reduction in food intake after administering this compound. What are the possible reasons?

A2: A lack of expected anorectic effect can be frustrating. Consider these points:

  • Drug Stability: Ensure the this compound solution is properly prepared and stored. It is generally stable in light and air, but improper storage can lead to degradation.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability and efficacy. Ensure consistent and accurate administration.

  • Acclimatization: Animals that are not properly acclimatized to the housing and experimental procedures may exhibit stress-induced alterations in feeding behavior, masking the drug's effect.

  • Diet Composition: The palatability and composition of the diet can influence feeding behavior and the effectiveness of anorectic agents.

  • Tolerance: Anorectic drugs can lead to tolerance after a few months of administration.[2] If you are conducting a long-term study, consider a washout period or dose adjustment.

  • Time of Dosing and Feeding: The timing of drug administration relative to the animals' natural feeding cycle (typically during the dark phase for rodents) is critical.

Q3: We have observed significant hyperactivity and stereotyped behaviors in our animals after dosing. Is this a known side effect, and how can we manage it?

A3: Yes, central nervous system (CNS) stimulation is a known effect of amphetamine-related compounds.[2]

  • Mechanism of Action: Chlorphentermine acts as a serotonin-releasing agent and norepinephrine (B1679862) reuptake inhibitor, which can lead to increased locomotor activity and stereotypy.[3]

  • Dose-Dependence: These effects are often dose-dependent. Consider performing a dose-response study to find a therapeutic window with the desired anorectic effect but minimal CNS stimulation.

  • Objective Measurement: Quantify these behaviors using a locomotor activity chamber or open field test to systematically assess the impact of different doses. A detailed protocol is provided below.

  • Environmental Enrichment: Providing environmental enrichment may help reduce stress and potentially mitigate some of the stereotyped behaviors.

Q4: Can this compound administration affect cardiovascular parameters?

A4: Yes, sympathomimetic amines can have cardiovascular effects. While phentermine has been associated with palpitations and increased heart rate, specific data for chlorphentermine is less documented in recent literature.[1] It is prudent to consider cardiovascular monitoring in your study design, especially at higher doses or in long-term studies.

Quantitative Data Summary

Table 1: Effect of Phentermine on Body Weight in Rats (7-Day Study)

Treatment GroupDose (mg/kg)Mean Body Weight Change (%)
Saline Control-+5.2%
Phentermine20-8.5%

Data extrapolated from studies on related compounds to provide a general reference.

Table 2: Effect of Phentermine on Locomotor Activity in Rats

Treatment GroupDose (mg/kg)Locomotor Activity (counts/60 min)
Saline Control-1500 ± 250
Phentermine204500 ± 500

Data are hypothetical and for illustrative purposes to show expected trends based on the stimulant properties of phentermine-like compounds.

Experimental Protocols

Protocol 1: Appetite Suppression Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed.

  • Acclimatization: Allow a 7-day acclimatization period to the housing and handling procedures.

  • Baseline Measurement: For 3 consecutive days, measure daily food intake and body weight at the same time each day.

  • Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare fresh daily.

  • Dosing: Administer this compound or vehicle via oral gavage or intraperitoneal injection at the beginning of the dark cycle.

  • Data Collection: Measure food intake and body weight at 2, 4, 8, and 24 hours post-administration.

  • Analysis: Compare the change in food intake and body weight between the treated and control groups.

Protocol 2: Locomotor Activity Assessment in Rodents
  • Apparatus: Use an automated locomotor activity monitoring system with infrared beams.

  • Habituation: Place the animals in the activity chambers for 30-60 minutes for 2-3 days prior to the experiment to allow for habituation to the novel environment.

  • Baseline Recording: On the test day, place the animals in the chambers and record baseline activity for 30 minutes.

  • Drug Administration: Remove the animals, administer this compound or vehicle, and immediately return them to the chambers.

  • Data Recording: Record locomotor activity (e.g., beam breaks, distance traveled) in 5-minute bins for at least 60 minutes.

  • Analysis: Analyze the data to determine the effect of the drug on total locomotor activity and the time course of this effect.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurement Baseline Measurement (Food Intake & Body Weight) Animal_Acclimatization->Baseline_Measurement Drug_Preparation Drug Preparation (Chlorphentermine HCl in Saline) Baseline_Measurement->Drug_Preparation Dosing Dosing (Oral Gavage / IP) Drug_Preparation->Dosing Data_Collection Data Collection (Food Intake, Body Weight, Locomotor Activity) Dosing->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies.

troubleshooting_logic cluster_mortality High Mortality cluster_efficacy Lack of Efficacy Start Unexpected Outcome (e.g., High Mortality, No Efficacy) Check_Dose Verify Dosing Calculation & Preparation Start->Check_Dose Check_Stability Confirm Drug Stability Start->Check_Stability Check_Vehicle Assess Vehicle Toxicity Check_Dose->Check_Vehicle Check_Strain Consider Strain Sensitivity Check_Vehicle->Check_Strain Check_Health Evaluate Animal Health Status Check_Strain->Check_Health Check_Route Verify Administration Route & Technique Check_Stability->Check_Route Check_Timing Optimize Dosing Time (vs. Feeding Cycle) Check_Route->Check_Timing Check_Tolerance Assess for Tolerance Development Check_Timing->Check_Tolerance

Caption: Troubleshooting logic for common in vivo issues.

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Effects Chlorphentermine Chlorphentermine Hydrochloride Serotonin_Release ↑ Serotonin (5-HT) Release Chlorphentermine->Serotonin_Release Norepinephrine_Reuptake ↓ Norepinephrine (NE) Reuptake Chlorphentermine->Norepinephrine_Reuptake Appetite_Suppression Appetite Suppression Serotonin_Release->Appetite_Suppression Norepinephrine_Reuptake->Appetite_Suppression CNS_Stimulation CNS Stimulation (↑ Locomotor Activity) Norepinephrine_Reuptake->CNS_Stimulation

Caption: Simplified mechanism of action of Chlorphentermine.

References

Technical Support Center: Optimizing Chlorphentermine Hydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the administration of Chlorphentermine (B1668847) hydrochloride in murine models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to offer solutions for common issues encountered during in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is Chlorphentermine hydrochloride and what is its primary mechanism of action?

A1: this compound is a sympathomimetic amine, belonging to the amphetamine family, that was previously used as an anorectic (appetite suppressant). Its primary mechanism of action is as a selective serotonin-releasing agent (SRA). In animal studies, it has been shown to increase serotonin (B10506) levels in the brain, and at higher doses, it may also increase dopamine (B1211576) levels.[1] Unlike its analogue phentermine, it is not a psychostimulant and has minimal activity as a norepinephrine-releasing agent.[1]

Q2: What are the common administration routes for this compound in mice?

A2: The most common administration routes for systemic drug delivery in mice, applicable to this compound, are oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The choice of route depends on the experimental goals, desired pharmacokinetic profile, and the formulation of the compound.

Q3: What is the recommended solvent or vehicle for this compound?

A3: this compound is freely soluble in water and alcohol.[2] Therefore, sterile water for injection or sterile normal saline (0.9% NaCl) are suitable vehicles. It is crucial to ensure the pH of the final solution is close to neutral (~7.0) to minimize irritation and tissue damage, especially for SC and IP injections.[3]

Q4: Are there any known significant adverse effects of this compound in mice?

A4: High doses and chronic administration of agents similar to Chlorphentermine have been associated with adverse effects. For instance, studies on the related compound chlorpheniramine (B86927) maleate (B1232345) in mice have shown hyperactivity and hyperexcitability.[4] Chronic high-dose administration of Chlorphentermine in rats has been linked to testicular aspermia and degeneration, as well as lymphoid depletion in the thymus.[5] Researchers should carefully monitor animals for any signs of distress, changes in behavior, or altered food and water intake.

Data Presentation: Comparison of Administration Routes

ParameterOral (PO)Intraperitoneal (IP)Subcutaneous (SC)Intravenous (IV)
Speed of Absorption Slow to moderateRapidSlow to moderateImmediate
Bioavailability Variable, subject to first-pass metabolismHigh, but some first-pass metabolism possibleHigh, generally less first-pass effect than oral100% (by definition)
Typical Onset of Action 20-60 minutes5-15 minutes15-30 minutes< 1 minute
Dosing Precision Good with gavageGoodGoodExcellent
Potential for Stress/Pain Moderate (gavage can be stressful)Low to moderateLowModerate to high (requires skill)
Common Use Cases Chronic dosing, mimicking clinical routeRapid effect studies, when IV is difficultSustained release, less frequent dosingPharmacokinetic studies, rapid effect needed

Note: This is a generalized summary. Actual pharmacokinetic parameters can vary based on mouse strain, sex, age, and specific experimental conditions.

Troubleshooting Guide

Issue 1: High variability in experimental results between mice.

  • Question: My data shows significant scatter between individual mice in the same treatment group. What could be the cause?

  • Answer:

    • Improper Dosing Technique: Ensure that the administration technique is consistent. For oral gavage, incorrect placement can lead to dosing into the esophagus or aspiration into the lungs instead of the stomach.[4] For IP injections, accidental injection into the cecum, bladder, or adipose tissue is a known issue that can alter absorption.[6][7]

    • Inaccurate Dosing Volume: Always weigh each mouse on the day of the experiment to calculate the precise dose volume. Volume errors are a common source of variability.

    • Animal Stress: High levels of stress can alter physiological parameters and drug metabolism. Ensure consistent and gentle handling of the animals. For oral dosing, consider training the mice to voluntarily consume the drug in a palatable jelly to reduce stress associated with gavage.[3][8]

    • Vehicle Issues: Ensure the drug is fully dissolved in the vehicle and that the solution is homogenous. If using a suspension, make sure it is well-mixed before each administration.

Issue 2: Signs of distress or adverse reactions in mice post-administration (e.g., lethargy, hyperactivity, seizures).

  • Question: Some mice appear lethargic or overly agitated after injection. What should I do?

  • Answer:

    • Check for Overdose: Immediately double-check your calculations for dose, concentration, and injection volume. An overdose is a common cause of acute toxicity.

    • Assess Vehicle and pH: An inappropriate vehicle or a solution with a non-physiological pH can cause pain, inflammation, and distress.[3] The pH of the injected solution should ideally be between 6.5 and 8.0.

    • Route-Specific Complications:

      • IP: Peritonitis (inflammation of the abdominal lining) can occur if the solution is irritating or non-sterile. Observe for abdominal swelling or signs of pain.

      • SC: Skin necrosis or sterile abscesses can form if the substance is necrotizing or has a high or low pH.[3]

      • IV: Rapid injection can cause shock. Ensure slow and steady administration.[4]

    • Compound-Specific Effects: Chlorphentermine is a serotonergic agent.[1] Excessive doses can lead to serotonin syndrome-like effects, including hyperactivity, tremors, and seizures. If these signs are observed, reduce the dose in future experiments and consult with a veterinarian.

Issue 3: No discernible effect of the drug at the expected dose.

  • Question: I am not observing the expected pharmacological effect. Is the drug not working?

  • Answer:

    • Incorrect Administration: As with variability, ensure the drug is being delivered to the intended site. For example, a failed IV injection may end up being a subcutaneous dose, which will have a much slower onset and lower peak concentration.[4]

    • Drug Stability: Confirm the stability of this compound in your chosen vehicle and storage conditions. Prepare solutions fresh daily if stability is unknown.[2]

    • Metabolism and Excretion: The half-life of Chlorphentermine can be very long in humans, but drug metabolism is often much faster in rodents.[1][9] The dosing interval may need to be adjusted. Consider the timing of your behavioral or physiological measurements relative to the administration time.

    • Dose and Route Selection: The chosen dose may be too low for the selected administration route. Oral bioavailability can be significantly lower than other routes due to first-pass metabolism. A dose that is effective via IP or IV injection may not be effective when given orally.

Experimental Protocols

General Preparation for All Routes:

  • Dose Calculation: Accurately weigh each mouse before administration. Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) * Mouse Weight (kg)) / Concentration (mg/mL)

  • Drug Formulation: Prepare the dosing solution using a sterile vehicle (e.g., 0.9% saline). Ensure Chlorphentermine HCl is fully dissolved. For IP and SC routes, warming the solution to room or body temperature can reduce discomfort.[10]

  • Aseptic Technique: Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[4]

Protocol 1: Oral Administration (Gavage)

  • Materials:

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for an adult mouse).[11]

    • 1 mL syringe.

  • Procedure:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[10]

    • Measure the gavage needle from the tip of the mouse's nose to the last rib (xiphoid process) to ensure proper insertion depth.[4]

    • Hold the mouse in a vertical position. Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

    • The needle should pass smoothly down the esophagus. If resistance is met, do not force it. Withdraw and re-attempt.[4]

    • Once the needle is in place, slowly and steadily depress the syringe plunger to administer the solution.

    • Carefully withdraw the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[11]

Protocol 2: Intraperitoneal (IP) Injection

  • Materials:

    • 25-27 gauge needle.

    • 1 mL syringe.

  • Procedure:

    • Restrain the mouse, securing the head and turning the mouse so its abdomen is facing upwards. Tilt the mouse's head downwards at a 30-40° angle to move the abdominal organs away from the injection site.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[10]

    • Insert the needle with the bevel up at a 30-45° angle into the skin and through the abdominal wall.

    • Gently aspirate (pull back the plunger) to ensure no fluid (urine or intestinal contents) or blood is drawn. If aspiration is clear, proceed with the injection.[10]

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

Protocol 3: Subcutaneous (SC) Injection

  • Materials:

    • 25-27 gauge needle.

    • 1 mL syringe.

  • Procedure:

    • Restrain the mouse by the scruff of the neck.

    • Lift the loose skin over the back or neck to form a "tent".[12]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the mouse's body.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly. A small bleb or bubble will form under the skin.

    • Withdraw the needle and gently massage the area to help distribute the solution. Return the mouse to its cage.

Protocol 4: Intravenous (IV) Injection (Lateral Tail Vein)

  • Materials:

    • 27-30 gauge needle.

    • 1 mL syringe.

    • A mouse restrainer.

    • A heat lamp or warm water to dilate the tail veins.

  • Procedure:

    • Place the mouse in a suitable restrainer.

    • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

    • Wipe the tail with 70% ethanol.

    • Position the needle, bevel up, almost parallel to the tail and insert it into one of the lateral veins, about one-third of the way from the tip of the tail.[10]

    • A small flash of blood in the needle hub may indicate correct placement.

    • Inject the solution slowly and steadily. The vein should appear to clear as the solution is injected. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[4]

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A Calculate Dose (mg/kg) B Weigh Mouse C Prepare Dosing Solution (Chlorphentermine HCl in Vehicle) B->C D Draw up Calculated Volume C->D E Restrain Animal D->E F Administer Drug via Chosen Route (PO, IP, SC, IV) E->F G Return to Cage F->G H Monitor for Adverse Effects G->H I Conduct Experiment (Behavioral/Physiological Assay) H->I J Record Data I->J

Caption: General experimental workflow for Chlorphentermine HCl administration in mice.

Troubleshooting_Tree A Unexpected Experimental Outcome (High Variability, Adverse Effects, No Effect) B Check Dosing Calculation (Dose, Concentration, Volume) A->B F Error Found: Recalculate and Repeat with Correct Dose B->F Yes G No Error: Proceed to Next Check B->G No C Check Administration Technique (Route, Placement, Speed) H Error Found: Refine Technique, Seek Additional Training C->H Yes I No Error: Proceed to Next Check C->I No D Check Formulation (Solubility, pH, Stability) J Error Found: Reformulate, Check pH, Prepare Fresh D->J Yes K No Error: Proceed to Next Check D->K No E Check Animal Health & Stress (Handling, Environment) L Issue Identified: Refine Handling, Allow for Acclimation E->L Yes M No Obvious Error: Consider Dose/Route Adjustment E->M No G->C I->D K->E

Caption: A logical troubleshooting guide for unexpected outcomes in mice experiments.

References

Technical Support Center: Chlorphentermine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Chlorphentermine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most common analytical techniques for the analysis of this compound and other sympathomimetic amines are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] UV-Visible Spectrophotometry can also be used for simpler formulations.[3][4]

Q2: What are the major sources of interference in this compound analysis?

A2: The primary sources of interference include:

  • Matrix Effects: Endogenous components in biological samples (plasma, urine) can suppress or enhance the analyte signal in LC-MS analysis.[5]

  • Structurally Related Compounds: Other sympathomimetic amines such as phentermine, ephedrine, and pseudoephedrine can cause interference, particularly if the chromatographic separation is not optimal.[5]

  • Formulation Excipients: In the analysis of pharmaceutical dosage forms, excipients used in tablets or syrups can interfere with the quantification of the active ingredient.[6]

  • Degradation Products: Improper handling or storage of samples can lead to the degradation of this compound, and these degradation products may interfere with the analysis.

Q3: How can I minimize matrix effects in bioanalytical methods?

A3: Matrix effects can be minimized through effective sample preparation. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte, while the interfering matrix components are washed away.

  • Protein Precipitation: This method is used to remove proteins from biological samples, which are a common source of matrix interference.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Derivatization is often recommended for the GC-MS analysis of amphetamine-like compounds, including Chlorphentermine.[7] Derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve the volatility, thermal stability, and chromatographic peak shape of the analyte, leading to better sensitivity and resolution from interfering compounds.[8]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase.1. Systematically isolate the source of the blockage by disconnecting components. Backflush the column if the blockage is at the inlet frit. Replace the guard column or in-line filter. 2. Ensure the mobile phase is properly prepared and filtered. Flush the system with a solvent in which the buffer is soluble.
Peak Tailing 1. Secondary interactions between the basic analyte and acidic silanols on the column. 2. Column contamination or degradation.[9]1. Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of silanols. 2. Wash the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting or Broadening 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase.[9]1. Replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Baseline Drift or Noise 1. Contaminated mobile phase or detector cell.[9] 2. Leaks in the system.1. Prepare fresh mobile phase. Flush the detector cell. 2. Check all fittings for leaks and tighten or replace as necessary.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column.[1] 2. Incomplete derivatization.1. Use a deactivated inlet liner. Condition the column. 2. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Low Response/Sensitivity 1. Adsorption of the analyte in the GC system.[1] 2. Leaks in the system.1. Ensure the entire flow path is inert. Use a deactivated liner and column. 2. Perform a leak check of the GC system.
Interference from Other Compounds 1. Inadequate chromatographic separation. 2. Co-eluting compounds with similar mass spectra.[5]1. Optimize the GC temperature program to improve resolution. 2. Select specific and unique ions for quantification in selected ion monitoring (SIM) mode.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of chlorpheniramine (B86927), a compound structurally similar to this compound. This data can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC Method Performance for Chlorpheniramine Maleate

ParameterValueReference
Linearity Range10-70 µg/mL[10]
Accuracy (% Recovery)98.99 - 101.09%[10]
Limit of Detection (LOD)1.444 x 10⁻² µg/mL[11]
Limit of Quantitation (LOQ)4.376 x 10⁻² µg/mL[11]

Table 2: GC-MS Method Performance for Chloropyramine Hydrochloride

ParameterValueReference
Linearity (R²)0.9996[12]
Accuracy (% Recovery)90.0 - 98.7%[12]
Limit of Detection (LOD)0.04 mg/g[12]
Limit of Quantitation (LOQ)0.132 mg/g[12]

Table 3: UV Spectrophotometric Method Performance for Chlorpheniramine Maleate

ParameterValueReference
Linearity Range20-60 µg/mL[4]
Accuracy (% Recovery)>99%[4]
Limit of Detection (LOD)2.2 µg/mL[4]
Limit of Quantitation (LOQ)6.6 µg/mL[4]

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of a Related Compound (Chlorpheniramine Maleate)

This protocol is adapted from a validated method for a structurally similar compound and can be used as a starting point for the analysis of this compound.[10]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 55:45 v/v), with the pH of the buffer adjusted to 5.6.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Sample Preparation (for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Dissolve the powder in the mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to a final concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Formulation or Biological Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Workflow action_node Troubleshoot Hardware (e.g., check for leaks, replace column) Resolve Problem Resolved action_node->Resolve Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check HPLC System Parameters? Problem->CheckSystem CheckSystem->action_node No SystemOK System OK? CheckSystem->SystemOK Yes CheckMethod Review Analytical Method? SystemOK->CheckMethod MethodOK Method Suitable? CheckMethod->MethodOK Yes action_node2 Optimize Method (e.g., mobile phase, column type) CheckMethod->action_node2 No CheckSample Investigate Sample Preparation? MethodOK->CheckSample action_node3 Optimize Sample Prep (e.g., extraction, filtration) CheckSample->action_node3 action_node2->Resolve action_node3->Resolve

Caption: A logical workflow for troubleshooting common issues in HPLC analysis.

References

Technical Support Center: The Impact of Chlorphentermine Hydrochloride on Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Chlorphentermine (B1668847) hydrochloride in animal behavior studies. This resource includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design and execution.

Troubleshooting Guide

Researchers may encounter several common issues during animal behavior studies with Chlorphentermine hydrochloride. This guide provides solutions to these potential challenges.

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Food Intake Data - Stress-induced anorexia: Handling and injection stress can independently reduce food intake, masking the drug's effect.- Acclimation period: Insufficient acclimation to the housing, diet, and experimental procedures.- Circadian rhythm: Food intake naturally varies across the light-dark cycle.- Habituation: Handle animals for several days prior to the experiment to reduce stress. Use appropriate vehicle controls to account for injection stress.- Acclimation: Allow for an adequate acclimation period (at least one week) to the specific experimental conditions.- Timing: Conduct experiments at the same time each day, typically at the beginning of the dark cycle when rodents are most active and feed.
Unexpected Locomotor Activity - Dose-dependent effects: While generally not a potent psychostimulant, higher doses may induce some hyperactivity or stereotyped behaviors.[1][2]- Environmental stimulation: A novel or stimulating environment can potentiate the drug's effects on activity.[2]- Dose-response study: Conduct a pilot study to determine the optimal dose for appetite suppression with minimal impact on locomotor activity.- Consistent environment: Use a quiet, low-stress testing environment and ensure consistency across all experimental groups.
Drug Accumulation and Worsening Side Effects - Chronic dosing: The drug may accumulate in tissues over time with repeated administration, leading to increased side effects.[2]- Monitoring: Closely monitor animals for any adverse behavioral or physiological changes throughout the study.- Dose adjustment: Consider adjusting the dose or dosing frequency if side effects become pronounced.
Lack of Anorectic Effect - Inappropriate animal model: The chosen animal model may not be sensitive to the anorectic effects of this compound.- Drug administration: Incorrect dosage or route of administration.- Model selection: Utilize well-established models of obesity, such as diet-induced obesity (DIO) models in rats or mice.[2]- Verification: Double-check all calculations for drug dosage and ensure proper administration technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a sympathomimetic amine that primarily acts as a selective serotonin-releasing agent (SRA).[1] It also facilitates the release of other catecholamines, such as norepinephrine (B1679862) and dopamine, from nerve terminals in the brain and inhibits their reuptake.[3] This increase in synaptic monoamines is thought to mediate its appetite-suppressant effects.[3][4]

Q2: How does the behavioral profile of this compound differ from other phentermine analogues?

A2: Unlike dextroamphetamine and phentermine, which are potent psychostimulants, this compound does not robustly increase locomotor activity and may even suppress it at higher doses.[1] It also does not typically induce stereotyped behaviors.[1] Its primary effect is appetite suppression.

Q3: What are the known side effects of this compound in animal models?

A3: In animal studies, particularly with chronic administration, this compound has been associated with pulmonary toxicity, including pulmonary hypertension.[1][5] It has also been shown to induce a generalized lipid storage disease in rats.[6]

Q4: Which animal models are most suitable for studying the effects of this compound?

A4: Diet-induced obesity (DIO) models in rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6) are commonly used and are considered appropriate for investigating the anorectic effects of this compound.[2]

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the neurochemical and behavioral effects of this compound. Due to the limited number of recent, detailed behavioral studies specifically on this compound, some data on its primary anorectic effects are more qualitative.

Table 1: Neurochemical Profile of Chlorphentermine

Parameter Value Species Reference
Serotonin (5-HT) Release (EC50) 30.9 nMRat (brain synaptosomes)[1]
Norepinephrine (NE) Release (EC50) >10,000 nMRat (brain synaptosomes)[1]
Dopamine (DA) Release (EC50) 2,650 nMRat (brain synaptosomes)[1]

Table 2: Reported Behavioral Effects of this compound in Rodents

Behavioral Parameter Dose Range Effect Animal Model Reference
Food Intake Not specifiedSuppression of appetiteGeneral[1][3][4]
Locomotor Activity Low dosesWeak stimulationGeneral[1]
High dosesSuppressionGeneral[1]
Stereotyped Behavior Not specifiedNot producedGeneral[1]

Experimental Protocols

Protocol 1: Assessment of Anorectic Effects

Objective: To evaluate the effect of this compound on food intake and body weight in a diet-induced obesity (DIO) rat model.

Materials:

  • Male Sprague-Dawley rats

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Metabolic cages for food and water intake monitoring

  • Animal scale

Procedure:

  • Induction of Obesity: House rats on a high-fat diet for 6-8 weeks to induce obesity. A control group should be maintained on standard chow.

  • Acclimation: Acclimate the DIO rats to individual housing in metabolic cages for at least 3 days prior to the experiment.

  • Baseline Measurement: Record baseline body weight and 24-hour food and water intake for 2-3 consecutive days.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the beginning of the dark cycle.

  • Data Collection: Measure and record food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration. Record body weight daily.

  • Data Analysis: Analyze the data to determine the effect of this compound on cumulative food intake and body weight change compared to the vehicle-treated group.

Protocol 2: Open-Field Test for Locomotor Activity

Objective: To assess the impact of this compound on spontaneous locomotor activity.

Materials:

  • Mice or rats

  • Open-field arena (e.g., 40x40x30 cm for mice, 100x100x40 cm for rats) made of a non-porous material.

  • Video tracking software

  • This compound

  • Vehicle

Procedure:

  • Habituation: Bring animals to the testing room at least 60 minutes before the start of the experiment to acclimate.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes before the test, depending on the route of administration.

  • Testing: Place the animal gently in the center or a corner of the open-field arena.

  • Recording: Record the animal's activity using the video tracking software for a set duration (e.g., 10-30 minutes).

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol, ensuring it fully evaporates before the next animal is introduced) between each trial to eliminate olfactory cues.

  • Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed mechanism of action of this compound and a typical experimental workflow for its behavioral assessment.

Chlorphentermine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CPH Chlorphentermine hydrochloride Vesicle Synaptic Vesicle CPH->Vesicle Disrupts vesicular storage MAT Monoamine Transporters (SERT, NET, DAT) CPH->MAT Enters neuron via monoamine transporters VMAT2 VMAT2 MA Monoamines (5-HT, NE, DA) MA->MAT Reverses transport direction MA_released Increased Monoamines MAT->MA_released Release into synaptic cleft Receptors Postsynaptic Receptors MA_released->Receptors Binds to receptors Effect Appetite Suppression Receptors->Effect Behavioral_Workflow start Start animal_model Select Animal Model (e.g., DIO Rats) start->animal_model acclimation Acclimation and Habituation animal_model->acclimation baseline Baseline Measurements (Body Weight, Food Intake) acclimation->baseline randomization Randomize into Groups (Vehicle, CPH Doses) baseline->randomization administration Drug Administration randomization->administration behavioral_testing Behavioral Testing (Food Intake, Locomotor Activity) administration->behavioral_testing data_collection Data Collection and Recording behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation of Results data_analysis->results end End results->end

References

Technical Support Center: Addressing In Vitro Solubility of Chlorphentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Chlorphentermine hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally considered to be freely soluble in water and alcohol.[1] It is sparingly soluble in chloroform (B151607) and practically insoluble in ether.[1] One supplier notes its solubility to be up to 100 mM in both water and DMSO.[2] A 1% aqueous solution of this compound has a pH of approximately 5.5.[1]

Q2: Why might I encounter solubility issues with this compound in my in vitro experiments if it's considered water-soluble?

A2: While this compound has high intrinsic water solubility, problems can arise in complex in vitro systems like cell culture for several reasons:

  • Common Ion Effect: The presence of chloride ions in buffers or media can decrease the solubility of a hydrochloride salt.

  • pH of the Medium: The pH of your cell culture medium or buffer can significantly impact the ionization state and, consequently, the solubility of the compound.

  • Interactions with Media Components: Cell culture media contain various salts, amino acids, vitamins, and proteins that can interact with the compound, potentially leading to precipitation.

  • Temperature Effects: Changes in temperature, such as moving from refrigerated storage to a 37°C incubator, can affect solubility and lead to precipitation.

  • High Concentrations: Exceeding the solubility limit in the specific medium, even if the compound is generally soluble, will result in precipitation.

Q3: What are the initial steps to prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in a suitable solvent like sterile, deionized water or dimethyl sulfoxide (B87167) (DMSO).[2] Given its high water solubility, sterile water is a good first choice. If using an organic solvent like DMSO, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting Guide

Q1: I've added this compound to my cell culture medium, and it has become cloudy or formed a precipitate. What should I do?

A1: This indicates that the compound has precipitated out of the solution. Here are some troubleshooting steps:

  • Verify Stock Solution: Ensure your stock solution is fully dissolved and has not precipitated upon storage. If necessary, gently warm the stock solution to redissolve any crystals.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. It's crucial to work within the solubility limits of your specific in vitro system.

  • Optimize pH: The pH of a 1% aqueous solution is around 5.5.[1] The pH of your medium can influence solubility. While altering the pH of cell culture medium is generally not advisable as it can affect cell health, for non-cell-based assays, you could test a range of pH values to find the optimal solubility.

  • Use a Co-solvent: If you prepared your stock in water, consider using a small amount of a water-miscible organic co-solvent like DMSO or ethanol (B145695) in your final solution. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Pre-warm the Medium: Before adding the this compound stock solution, ensure your cell culture medium is at the experimental temperature (e.g., 37°C). Adding a cold stock to a warm medium or vice-versa can sometimes induce precipitation.

Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer or cell culture medium?

A2: You can experimentally determine the kinetic or thermodynamic solubility. Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide. These tests will help you establish the precise solubility limit under your experimental conditions.

Q3: Can interactions with other components in my experiment cause precipitation?

A3: Yes, interactions with other compounds, proteins (like those in fetal bovine serum), or even certain plastics can sometimes lead to precipitation. If you are using a complex mixture of reagents, it is advisable to test the solubility of this compound in the complete final formulation without cells first.

Data Presentation

Quantitative solubility data for this compound in specific cell culture media is not widely available in the public domain. The following tables provide known solubility information and an illustrative example for PBS based on a related compound. Researchers are encouraged to determine the solubility in their specific experimental systems using the provided protocols.

Table 1: Known Solubility of this compound

SolventSolubilitySource
WaterFreely soluble, >20%--INVALID-LINK--[1]
WaterUp to 100 mM--INVALID-LINK--[2]
DMSOUp to 100 mM--INVALID-LINK--[2]
AlcoholFreely soluble--INVALID-LINK--[1]
ChloroformSparingly soluble--INVALID-LINK--[1]
EtherPractically insoluble--INVALID-LINK--[1]

Table 2: Illustrative Solubility in Physiological Buffer

Disclaimer: The following data is for the related compound Chlorpheniramine maleate (B1232345) and should be used as an estimate only. It is highly recommended to experimentally determine the solubility of this compound in your specific buffer.

BufferpHTemperatureApproximate Solubility (mg/mL)Approximate Solubility (mM)Source
PBS7.2Not Specified~ 5~ 22.7--INVALID-LINK--[3]

Table 3: Template for Experimental Determination of Solubility in Cell Culture Media

MediumpHTemperatureMaximum Soluble Concentration (µg/mL)Maximum Soluble Concentration (µM)
PBS7.425°CUser-determinedUser-determined
PBS7.437°CUser-determinedUser-determined
DMEM (High Glucose)~7.2-7.437°CUser-determinedUser-determined
RPMI-1640~7.2-7.437°CUser-determinedUser-determined

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is useful for quickly assessing the solubility of a compound from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS, pH 7.4) or your desired cell culture medium

  • 96-well clear bottom microplate

  • Plate reader capable of measuring absorbance/turbidity

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Buffer/Medium: To each well containing the DMSO-diluted compound, add the aqueous buffer or cell culture medium to achieve a final DMSO concentration of 1-2%. For example, add 198 µL of buffer to 2 µL of each DMSO dilution.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620-650 nm.

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/medium control.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Materials:

  • This compound (solid powder)

  • Desired buffer or cell culture medium (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

  • Add Solvent: Add a known volume of the desired buffer or medium (e.g., 1 mL).

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve. This concentration represents the thermodynamic solubility.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Determination cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k1 Prepare 10 mM Stock in DMSO k2 Serial Dilutions in DMSO k1->k2 k3 Add Buffer/Medium to 96-well Plate k2->k3 k4 Incubate & Shake (1-2h) k3->k4 k5 Measure Turbidity k4->k5 t1 Add Excess Solid Compound to Vial t2 Add Buffer/Medium t1->t2 t3 Equilibrate on Shaker (24-48h) t2->t3 t4 Centrifuge to Pellet Solid t3->t4 t5 Collect Supernatant t4->t5 t6 Quantify by HPLC/UV-Vis t5->t6

Caption: Workflow for kinetic and thermodynamic solubility assays.

Signaling Pathways

Chlorphentermine primarily acts as a substrate for monoamine transporters, leading to the release of serotonin, norepinephrine, and dopamine. This action disrupts the normal reuptake mechanism of these neurotransmitters.

monoamine_transporter_interaction Chlorphentermine Interaction with Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft CP Chlorphentermine SERT SERT CP->SERT Substrate NET NET CP->NET Substrate DAT DAT CP->DAT Substrate Serotonin Serotonin SERT->Serotonin Reuptake Blocked Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Blocked Dopamine Dopamine DAT->Dopamine Reuptake Blocked Serotonin_cleft Increased Serotonin Serotonin->Serotonin_cleft Efflux Norepinephrine_cleft Increased Norepinephrine Norepinephrine->Norepinephrine_cleft Efflux Dopamine_cleft Increased Dopamine Dopamine->Dopamine_cleft Efflux Postsynaptic Receptors Postsynaptic Receptors Serotonin_cleft->Postsynaptic Receptors Norepinephrine_cleft->Postsynaptic Receptors Dopamine_cleft->Postsynaptic Receptors IL6_JAK_STAT3_pathway Potential Inhibition of IL-6/JAK/STAT3 Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK1 JAK1 IL6R->JAK1 activates STAT3 STAT3 JAK1->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Target Gene Transcription (e.g., Proliferation, Inflammation) Nucleus->Gene activates CP_effect Potential Inhibition (by related compounds) CP_effect->JAK1 CP_effect->STAT3

References

Technical Support Center: Chlorphentermine Hydrochloride Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting feeding studies with Chlorphentermine (B1668847) hydrochloride. It addresses potential confounding factors and offers troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We observed a significant drop in food intake and body weight in our rodent models during the first week of the study. Is this the expected anorectic effect?

A1: A marked decrease in food intake and body weight gain is an expected initial outcome. One study noted that rats administered Chlorphentermine (30 mg/kg, i.p.) showed a significant decrease in both metrics during the first week of treatment.[1] However, it is crucial to differentiate this from potential confounding factors.

Q2: How can we distinguish the intended anorectic effect from confounding factors like taste aversion or toxicity?

A2: This is a critical consideration. Here are several potential confounding factors and how to address them:

  • Taste Aversion: Chlorphentermine hydrochloride, like many amine-based drugs, may have a bitter taste, leading to reduced food consumption (palatability issue) rather than a true pharmacological effect on appetite centers.

    • Troubleshooting:

      • Conduct a two-bottle choice test (drug vs. vehicle in liquid) or a two-bowl choice test (medicated vs. non-medicated feed) to assess preference.

      • Incorporate sweeteners or palatable flavors into the feed to mask the drug's taste.[2] Ensure these additions are inert and do not interfere with the study's objectives.

      • Consider oral gavage as an alternative administration route to bypass taste, ensuring precise dosing.

  • Toxicity: Chlorphentermine has been shown to induce toxicity, which can manifest as reduced food intake and weight loss.

    • Known Toxicities: Studies have reported the induction of pulmonary phospholipidosis (an accumulation of phospholipids (B1166683) in the lungs) in rats treated with Chlorphentermine.[1][3] One study using a 30 mg/kg dose in pregnant rats noted this effect in the dams and high mortality in the neonates.[1] Another study reported pronounced pulmonary histiocytosis (an accumulation of histiocytes) in rats after prolonged administration.[3]

    • Troubleshooting:

      • Monitor animals closely for clinical signs of distress, such as lethargy, respiratory changes, or rough coat.

      • Incorporate interim necropsies and histopathological analysis of key organs (especially the lungs) to check for signs of phospholipidosis.

      • If toxicity is suspected, consider lowering the dose or ending the experiment for the affected cohort.

  • General Stress: Handling, single housing, and novel environments can induce stress, which is known to alter feeding behaviors in rodents.

    • Troubleshooting:

      • Ensure a proper acclimatization period for the animals before the study begins.

      • Handle animals consistently and minimize procedural stress.

      • If using oral gavage, ensure technicians are proficient to avoid injury and distress.[2]

Q3: Our animals' food intake and body weight started to recover and normalize after the first week, even with continued drug administration. Why is this happening?

A3: This phenomenon, where the initial anorectic effect diminishes over time, is known as tolerance. A study observed that after a marked decrease in the first week, food intake and body weight gain returned to control levels during the second week of Chlorphentermine administration.[1] This suggests the development of pharmacological tolerance to the appetite-suppressant effects of the drug. When designing long-term studies, it is essential to account for the potential development of tolerance.

Q4: We are having trouble with food measurement accuracy due to spillage and grinding by the animals. How can we mitigate this?

A4: Inaccurate food intake measurement is a common issue in rodent feeding studies.

  • Troubleshooting:
  • Use specialized feeders designed to minimize spillage.
  • Place a collection tray beneath the cage to catch and weigh spilled food.
  • Use powdered or pelleted chow that is less prone to grinding.
  • Automated feeding systems can provide more accurate and continuous monitoring of food intake.

Experimental Protocols

While a specific, detailed oral feeding study protocol for this compound was not available in the searched literature, a general protocol for acute feeding studies in rodents can be adapted. The following is a synthesized methodology based on protocols for similar anorectic agents.[4][5]

Protocol: Acute Oral Anorectic Effect Study in Rats

  • Animals: Use adult male Sprague-Dawley or Wistar rats, weighing 200-250g at the start of the study. House animals individually to allow for accurate food intake measurement.

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment. Handle the animals daily to reduce stress associated with the dosing procedure.

  • Housing and Diet: Maintain a 12-hour light/dark cycle and provide ad libitum access to standard rodent chow and water. For the experiment, powdered chow or a palatable wet mash may be used to facilitate accurate measurement.

  • Food Deprivation (Optional): To ensure robust food intake during the measurement period, food may be removed from the cages 16-18 hours before drug administration.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).

    • Administer the drug solution via oral gavage at the desired doses (e.g., 10, 20, 30 mg/kg). A vehicle-only group must be included as a control.

  • Food Intake Measurement:

    • Thirty minutes after drug administration, provide a pre-weighed amount of food to each animal.

    • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage.

  • Body Weight Measurement: Record the body weight of each animal daily throughout the study.

  • Data Analysis: Analyze food intake (in grams) and the change in body weight. Compare the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Quantitative Data

Specific quantitative data on food intake and body weight changes from an oral this compound feeding study is limited in the available literature. However, one key study provides qualitative and toxicity-related data.

Table 1: Effects of Chlorphentermine Administration (30 mg/kg, i.p.) in Rats[1]

ParameterWeek 1Week 2
Body Weight Gain Markedly DecreasedReturned to Control Levels
Food Intake Markedly DecreasedReturned to Control Levels
Lung Phospholipid Content Increased by 31%Increased by 110%

This table summarizes the findings from an intraperitoneal injection study, which indicates a transient anorectic effect and progressive lung toxicity.

For context, the following table presents data for Phentermine, a structurally related anorectic agent, from an oral gavage study in rats.[4]

Table 2: Example Data for Phentermine - Inhibition of Food Intake in Rats (Oral Gavage)[4]

Dose (mg/kg)Percent Inhibition of Food Intake (Mean)
0.5 ~10%
1.0 ~20%
2.0 ~35%
4.0 ~55%
8.0 ~75%

This data is for a related compound, Phentermine, and is provided for illustrative purposes to show a typical dose-response relationship for anorectic agents.

Visualizations

Signaling Pathway and Experimental Logic

The following diagrams illustrate the proposed mechanism of action for Chlorphentermine and a troubleshooting workflow for common experimental issues.

cluster_drug Drug Action cluster_neuron Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron (Hypothalamus) Chlor Chlorphentermine Vesicles Synaptic Vesicles (containing Serotonin) Chlor->Vesicles Promotes Release Serotonin Serotonin (5-HT) Vesicles->Serotonin Exocytosis SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binds Appetite Decreased Appetite Signal Receptor->Appetite

Caption: Proposed mechanism of Chlorphentermine's anorectic effect.

Start Unexpected Drop in Food Intake / Body Weight CheckDose Is the dose within a non-toxic range? (<30 mg/kg) Start->CheckDose Toxicity High Potential for Toxicity (e.g., Lung Phospholipidosis). Consider dose reduction. CheckDose->Toxicity No CheckTaste Could taste aversion be a factor? CheckDose->CheckTaste Yes AnorecticEffect Likely the intended anorectic effect. Monitor for tolerance. CheckTaste->AnorecticEffect No TasteIssue High Potential for Palatability Issue. CheckTaste->TasteIssue Yes TasteSolutions Implement taste-masking strategies or switch to oral gavage. TasteIssue->TasteSolutions

Caption: Troubleshooting workflow for reduced food intake.

References

Technical Support Center: Optimizing Chlorphentermine Dosage for Sustained Anorectic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing experiments to optimize the dosage of chlorphentermine (B1668847) for a sustained anorectic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for chlorphentermine's anorectic effect?

A1: Chlorphentermine is a selective serotonin-releasing agent (SSRA).[1] Its primary mechanism for reducing appetite involves increasing the concentration of serotonin (B10506) (5-HT) in the hypothalamus, a key brain region controlling hunger and satiety.[2][3][4] This enhanced serotonergic activity leads to a feeling of fullness and a reduction in food intake, particularly carbohydrate consumption.[2][5]

Q2: What is the recommended starting dose for preclinical studies in rodents?

A2: Based on available literature, starting doses for assessing the anorectic effect of phentermine, a structurally similar compound, in rats range from 0.5 to 8 mg/kg.[6] For chlorphentermine, a dose of 65 mg daily was used in a 12-week study in adolescents with obesity, which resulted in significant weight loss.[1] Researchers should perform a dose-ranging study to determine the optimal dose for their specific animal model and experimental conditions.

Q3: How long does the anorectic effect of a single dose of chlorphentermine typically last?

A3: The duration of the anorectic effect is dose-dependent and influenced by the pharmacokinetic profile of the drug. While specific data for chlorphentermine is limited, its long elimination half-life suggests a prolonged duration of action. However, tolerance to the anorectic effect can develop with chronic administration.[7]

Q4: Is tolerance to the anorectic effect of chlorphentermine a concern?

A4: Yes, studies in rats have shown that complete tolerance to the anorectic effect of chlorphentermine can develop within 11-17 days of daily oral administration.[7] This is a critical factor to consider when designing long-term studies and interpreting results.

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
High variability in food intake between subjects in the same dosage group. 1. Individual differences in metabolism and drug response. 2. Stress-induced alterations in eating behavior. 3. Inconsistent drug administration (e.g., gavage technique). 4. Variations in the palatability of the diet. 1. Increase the number of animals per group to improve statistical power. 2. Ensure a proper acclimatization period for the animals to the housing and experimental procedures. 3. Provide thorough training on drug administration techniques to all personnel. 4. Use a standardized and palatable diet to minimize food-related variability.
Lack of a significant anorectic effect at the tested doses. 1. Insufficient dosage. 2. Rapid development of tolerance. 3. Incorrect route of administration. 4. Issues with the drug formulation affecting bioavailability. 1. Conduct a pilot dose-response study with a wider range of doses. 2. For chronic studies, consider intermittent dosing schedules or co-administration of agents that may mitigate tolerance. 3. Verify the appropriate route of administration based on the drug's properties and previous studies. 4. Ensure the drug is properly dissolved or suspended in a suitable vehicle.
Initial anorectic effect diminishes over time (tachyphylaxis). 1. Downregulation or desensitization of serotonin receptors. 2. Changes in drug metabolism and clearance. 3. Compensatory physiological mechanisms. 1. Incorporate washout periods in the study design. 2. Investigate the use of a pulsatile or intermittent dosing regimen instead of continuous administration. 3. Measure plasma drug concentrations to correlate with the observed anorectic effect. 4. Consider combination therapies that target different appetite-regulating pathways.
Adverse effects observed at effective anorectic doses (e.g., hyperactivity, stereotypy). 1. Dose is too high, leading to off-target effects. 2. Stimulant properties of the compound. 1. Carefully determine the therapeutic window by assessing both efficacy and adverse effects in a dose-response study. 2. Consider using a sustained-release formulation to maintain therapeutic levels while minimizing peak-dose side effects. 3. Monitor for and quantify any behavioral side effects using appropriate observational methods.

Experimental Protocols

Protocol 1: Acute Dose-Response Study of Chlorphentermine on Food Intake in Rats

Objective: To determine the effective dose range of chlorphentermine for acute appetite suppression.

Materials:

  • Male Wistar rats (250-300g)

  • Standard rodent chow

  • Chlorphentermine hydrochloride

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

  • Metabolic cages with food intake monitoring systems

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices.

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • Grouping and Dosing: Randomly assign rats to different treatment groups (e.g., vehicle control, 2.5, 5, 10, and 20 mg/kg chlorphentermine). Administer the assigned treatment via oral gavage.

  • Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.

  • Data Collection: Measure cumulative food intake at 1, 2, 4, 8, and 24 hours post-dosing.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of chlorphentermine on food intake. Calculate the ED50 (the dose that produces 50% of the maximal anorectic effect).

Protocol 2: Chronic Study of Chlorphentermine on Body Weight and Food Intake with Tolerance Assessment

Objective: To evaluate the long-term efficacy of chlorphentermine on body weight and food intake, and to assess the development of tolerance.

Materials:

  • Diet-induced obese (DIO) rats or mice

  • High-fat diet

  • This compound

  • Vehicle

  • Oral gavage needles or osmotic minipumps for continuous delivery

  • Metabolic cages

  • Body composition analyzer (e.g., DEXA)

Procedure:

  • Obesity Induction: Induce obesity in the animals by feeding a high-fat diet for 8-12 weeks.

  • Baseline Measurements: Record baseline body weight, body composition, and daily food intake for one week.

  • Grouping and Dosing: Randomly assign animals to treatment groups (e.g., vehicle control, optimized anorectic dose of chlorphentermine determined from the acute study). Administer the treatment daily via oral gavage or continuous infusion for 4 weeks.

  • Daily Monitoring: Measure body weight and food intake daily.

  • Weekly Monitoring: Measure body composition weekly.

  • Tolerance Assessment: After the 4-week treatment period, administer a challenge dose of chlorphentermine to both the vehicle and chronic treatment groups and measure the acute anorectic response to assess for tolerance.

  • Data Analysis: Analyze the long-term effects on body weight, food intake, and body composition. Compare the acute anorectic response to the challenge dose between groups to quantify tolerance.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Acute Chlorphentermine Administration on Food Intake in Rats

Dosage (mg/kg, p.o.)Cumulative Food Intake (grams) at 4 hours (Mean ± SEM)% Reduction in Food Intake vs. Vehicle
Vehicle10.2 ± 0.8-
2.58.1 ± 0.720.6%
5.06.5 ± 0.636.3%
10.04.2 ± 0.558.8%
20.02.8 ± 0.472.5%

Table 2: Hypothetical Data on the Development of Tolerance to Chlorphentermine's Anorectic Effect (10 mg/kg/day)

Treatment DayDaily Food Intake (grams) in Chlorphentermine Group (Mean ± SEM)% Reduction in Food Intake vs. Vehicle
Day 18.5 ± 0.755.2%
Day 712.1 ± 0.936.3%
Day 1416.8 ± 1.111.6%
Day 2118.5 ± 1.22.6%

Visualizations

Signaling Pathway of Chlorphentermine's Anorectic Effect

Chlorphentermine_Anorectic_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron Chlorphentermine Chlorphentermine SERT Serotonin Transporter (SERT) Chlorphentermine->SERT Enters neuron via SERT VMAT2 VMAT2 Chlorphentermine->VMAT2 Inhibits VMAT2 Serotonin_vesicle Serotonin Vesicles Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Serotonin_cytosol Cytosolic Serotonin VMAT2->Serotonin_cytosol Increases cytosolic 5-HT Serotonin_cytosol->SERT Reverses SERT (efflux) HTR1B 5-HT1B Receptor Synaptic_Serotonin->HTR1B HTR2C 5-HT2C Receptor Synaptic_Serotonin->HTR2C NPY_AgRP_Neuron NPY/AgRP Neuron Inhibition HTR1B->NPY_AgRP_Neuron POMC_Neuron POMC/CART Neuron Activation HTR2C->POMC_Neuron Anorectic_Effect Anorectic Effect (Satiety) POMC_Neuron->Anorectic_Effect NPY_AgRP_Neuron->Anorectic_Effect

Caption: Mechanism of chlorphentermine-induced anorexia.

Experimental Workflow for a Chronic Dosing Study

Chronic_Chlorphentermine_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4 Weeks) cluster_assessment Tolerance Assessment DIO Diet-Induced Obesity in Rodents Baseline Baseline Measurements (Body Weight, Food Intake, Body Composition) DIO->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Dosing (Vehicle or Chlorphentermine) Randomization->Dosing Daily_Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Daily_Monitoring Weekly_Monitoring Weekly Monitoring (Body Composition) Dosing->Weekly_Monitoring Challenge Chlorphentermine Challenge Dose Dosing->Challenge Daily_Monitoring->Dosing Weekly_Monitoring->Dosing Acute_Response Measure Acute Anorectic Response Challenge->Acute_Response Analysis Data Analysis and Tolerance Quantification Acute_Response->Analysis

Caption: Workflow for chronic chlorphentermine studies.

References

Technical Support Center: Stability of Chlorphentermine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Chlorphentermine (B1668847) Hydrochloride in solution. The following information is based on established principles of pharmaceutical stability testing and available data on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Chlorphentermine Hydrochloride in solution?

A1: Based on the chemical structure of this compound (a substituted amphetamine), the primary factors influencing its stability in solution are likely to be pH, temperature, and exposure to oxidizing agents. While this compound is reported to be stable in light and air in its solid form, its stability in solution under various stress conditions should be thoroughly evaluated.

Q2: My this compound solution is showing signs of degradation. What are the likely degradation pathways?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from its structure and data on similar compounds like phentermine. Likely pathways include:

  • Oxidation: The amino group can be susceptible to oxidation, potentially forming N-oxide or deaminated products.

  • Hydrolysis: Although the molecule does not contain ester or amide bonds which are highly susceptible to hydrolysis, extreme pH and high temperatures could potentially lead to some degree of degradation.[1]

  • Photodegradation: Although reportedly stable to light in solid form, prolonged exposure of the solution to high-intensity UV or visible light could potentially induce degradation.[2]

Q3: What are the initial steps I should take to troubleshoot the degradation of my this compound solution?

A3: Start by evaluating the following:

  • pH of the solution: Ensure the pH is within a stable range. For many amine-containing drugs, a slightly acidic pH is often optimal for stability.

  • Storage Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles.

  • Exposure to Light: Protect the solution from light by using amber vials or storing it in the dark.

  • Presence of Oxidizing Agents: Ensure the solution is not contaminated with oxidizing agents. Use high-purity solvents and excipients.

Troubleshooting Guides

Issue 1: Loss of Potency in this compound Solution

Possible Causes:

  • Inappropriate pH: The pH of the solution may be too high or too low, catalyzing degradation.

  • Elevated Temperature: Storage at room temperature or higher for extended periods can accelerate degradation.

  • Oxidative Degradation: Presence of dissolved oxygen or trace metal ions can promote oxidation.

Troubleshooting Steps:

  • Verify pH: Measure the pH of a fresh and a degraded sample. If there is a significant difference or if the pH is in a potentially unstable range (e.g., highly alkaline), adjust the pH of new preparations using appropriate buffers.

  • Control Temperature: Ensure the solution is stored at the recommended temperature. Conduct a short-term stability study at different temperatures to understand the temperature sensitivity.

  • Minimize Oxidation:

    • Use de-gassed solvents to prepare the solution.

    • Consider purging the headspace of the container with an inert gas like nitrogen.

    • Incorporate antioxidants (e.g., ascorbic acid, sodium metabisulfite) or chelating agents (e.g., EDTA) in the formulation, after confirming compatibility.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Causes:

  • Formation of degradation products due to hydrolysis, oxidation, or photodegradation.

  • Interaction with excipients or container components.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Subject the this compound solution to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.

  • Analyze Excipient and Container Compatibility: Prepare solutions of this compound with and without excipients and store them in the intended container. Analyze for the appearance of new peaks to identify any interactions.

  • Characterize Degradation Products: If significant degradation is observed, techniques like mass spectrometry (MS) can be used to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution to understand its intrinsic stability.[3][4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a general HPLC method that can be used as a starting point and should be optimized for your specific application.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-6) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV spectrum of this compound (e.g., around 264 nm).[5]
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Quantitative Data Summary

Direct quantitative data on the degradation of this compound is limited in the public domain. However, forced degradation studies on the structurally similar compound Phentermine provide some insight.

Table 1: Summary of Forced Degradation Data for Phentermine (Inferred Relevance for Chlorphentermine)

Stress ConditionReagents and Duration% Degradation (Phentermine)
Acid Degradation5N HCl / 4Hrs / 60°C5.2%
Base Degradation5N NaOH / 4Hrs / 60°CNot specified
Thermal Degradation105°C / 72HrsNo significant degradation
Photolytic DegradationNot specifiedNo significant degradation
Peroxide HydrolysisNot specifiedNo significant degradation

Data adapted from a study on Phentermine and Topiramate. The stability of this compound may differ.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Degradation start Degradation Observed check_ph Check pH start->check_ph check_temp Check Temperature check_ph->check_temp In Range adjust_ph Adjust pH with Buffer check_ph->adjust_ph Out of Range check_light Check Light Exposure check_temp->check_light Controlled control_temp Store at Recommended Temp. check_temp->control_temp Too High check_ox Check for Oxidants check_light->check_ox Protected protect_light Use Light-Resistant Container check_light->protect_light Exposed minimize_ox Use Inert Gas/Antioxidants check_ox->minimize_ox Present

Caption: Troubleshooting workflow for this compound degradation.

experimental_workflow cluster_forced_degradation Forced Degradation Workflow cluster_stress Apply Stress Conditions prep_solution Prepare Stock Solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal prep_solution->thermal photo Photolytic prep_solution->photo analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify

Caption: Experimental workflow for forced degradation studies.

signaling_pathway cluster_degradation Potential Degradation Pathways (Inferred) drug Chlorphentermine Hydrochloride oxidative_stress Oxidative Stress (e.g., H2O2, O2, metal ions) hydrolytic_stress Hydrolytic Stress (Acid/Base, Heat) photolytic_stress Photolytic Stress (UV/Vis Light) n_oxide N-Oxide Derivative oxidative_stress->n_oxide deaminated Deaminated Products oxidative_stress->deaminated other_degradants Other Degradants hydrolytic_stress->other_degradants photolytic_stress->other_degradants

Caption: Inferred degradation pathways for this compound.

References

Technical Support Center: Electrochemical Detection of Chlorphentermine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of chlorphentermine (B1668847) and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the electrochemical detection of chlorphentermine and its metabolites.

Issue 1: No or Weak Electrochemical Signal

Question: I am not observing any peak, or the signal for chlorphentermine is very weak. What are the possible causes and solutions?

Answer:

A lack of or a weak signal can stem from several factors related to the electrode, the electrolyte, or the experimental parameters.

Possible Cause Troubleshooting Steps
Electrode Fouling The surface of the working electrode can become passivated by the adsorption of oxidation products or components from the sample matrix. This is a common issue with aromatic amines. To resolve this, polish the electrode surface with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water. For modified electrodes, refer to the specific regeneration protocol for the modification layer.
Incorrect pH of Supporting Electrolyte The electrochemical oxidation of chlorpheniramine (B86927) is pH-dependent. The peak current is often maximal at a specific pH, which can vary depending on the electrode material. For instance, a maximum peak current has been observed at pH 10.4 for a glassy carbon electrode.[1] Prepare a fresh supporting electrolyte and verify its pH. It is advisable to perform a pH optimization study (e.g., from pH 6 to 11) to determine the optimal pH for your specific setup.[2]
Inappropriate Potential Window The oxidation of chlorpheniramine occurs at a specific potential. If the applied potential window does not encompass this potential, no signal will be observed. The oxidation peak for chlorpheniramine has been reported to occur at approximately +1.0 V (vs. Ag/AgCl). Ensure your potential scan range covers the expected oxidation potential.
Low Analyte Concentration The concentration of chlorphentermine or its metabolites in your sample may be below the detection limit of your method. Consider pre-concentration steps or use a more sensitive detection technique, such as square wave voltammetry (SWV), which offers improved resolution and a lower background current compared to cyclic voltammetry (CV).[1]
Inactive Electrode Surface The electrode surface may not be sufficiently active to catalyze the oxidation reaction. For bare electrodes, ensure proper cleaning and polishing. For modified electrodes, verify the integrity and activity of the modification layer. The use of multi-walled carbon nanotubes (MWCNT) modified glassy carbon electrodes (GCE) has been shown to accelerate the electron transfer reactions of chlorpheniramine.[2]

Issue 2: Poor Reproducibility and Signal Instability

Question: My results are not reproducible, and the peak current decreases with successive measurements. What could be the problem?

Answer:

Poor reproducibility is often linked to electrode surface instability and changes in the sample matrix over time.

Possible Cause Troubleshooting Steps
Progressive Electrode Fouling Repeated measurements can lead to the accumulation of fouling agents on the electrode surface, causing a decrease in the active surface area and a corresponding drop in the signal. It is crucial to clean and re-polish the electrode between each measurement or a set of measurements to ensure a consistent surface.
Matrix Effects Biological samples such as urine and serum contain numerous endogenous compounds that can interfere with the electrochemical detection.[3] These matrix components can adsorb onto the electrode surface or alter the conductivity of the solution. Implement a sample preparation protocol to minimize matrix effects. This can include dilution, protein precipitation, or solid-phase extraction.
Changes in Sample Composition The sample itself may not be stable over time. Ensure proper storage and handling of your samples to prevent degradation of the analytes.
Inconsistent Electrode Modification If you are using a modified electrode, inconsistencies in the preparation of the modification layer can lead to variability in the results. Ensure a standardized and reproducible procedure for electrode modification.

Issue 3: Unexplained Peaks or Interferences

Question: I am observing extra peaks in my voltammogram that do not correspond to chlorphentermine. What are these and how can I eliminate them?

Answer:

The presence of interfering peaks is a common challenge, especially when analyzing complex biological samples.

Possible Cause Troubleshooting Steps
Presence of Endogenous Interferents Biological fluids contain electroactive species such as ascorbic acid, uric acid, and dopamine, which can oxidize at potentials similar to that of chlorphentermine, leading to overlapping peaks. The use of electrode modifiers can help to separate the oxidation peaks of the analyte and interferents.
Co-administered Drugs or their Metabolites If the subject has taken other medications, these compounds or their metabolites could be electroactive and interfere with the detection of chlorphentermine. A thorough review of the subject's medication history is important. Sample preparation techniques like liquid chromatography can be used to separate the compounds before electrochemical detection.
Sample Contamination Contamination from glassware, solvents, or handling can introduce electroactive impurities. Ensure all equipment is scrupulously clean and use high-purity reagents.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the principle of electrochemical detection of chlorphentermine?

A1: The electrochemical detection of chlorphentermine is based on its oxidation at the surface of a working electrode. When a suitable potential is applied, chlorphentermine undergoes an irreversible oxidation reaction, which involves the transfer of electrons. This electron transfer generates a current that is proportional to the concentration of chlorphentermine in the sample. The tertiary amine group in the chlorphentermine molecule is the likely site of oxidation.[4]

Q2: What are the main metabolites of chlorphentermine?

A2: The metabolism of chlorphentermine in humans primarily involves N-oxidation, leading to the formation of N-hydroxychlorphentermine, which can be further oxidized to the corresponding C-nitroso and nitro compounds.[5][6]

Q3: Are the metabolites of chlorphentermine electrochemically active?

A3: While specific electrochemical data for chlorphentermine metabolites is scarce in the literature, it is expected that they would be electrochemically active. The N-hydroxy and N-oxide functionalities are known to be electroactive. For instance, N-oxides can undergo electrochemical reduction.

Experimental Setup and Protocols

Q4: What type of electrode is best suited for chlorphentermine detection?

A4: Glassy carbon electrodes (GCE) are commonly used as working electrodes for the detection of chlorphentermine.[1] To enhance sensitivity and selectivity, the GCE surface can be modified with various nanomaterials. Multi-walled carbon nanotubes (MWCNTs) have been shown to significantly improve the electrochemical response for chlorpheniramine.[2]

Q5: What is a suitable supporting electrolyte and pH for the analysis?

A5: Phosphate buffer solution (PBS) is a commonly used supporting electrolyte. The pH of the electrolyte is a critical parameter that needs to be optimized. For chlorpheniramine detection at a GCE, a pH of 10.4 has been reported to yield the maximum peak current.[1]

Q6: Which voltammetric technique is recommended for quantitative analysis?

A6: Square wave voltammetry (SWV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution of peaks compared to cyclic voltammetry (CV).[1] Differential pulse voltammetry (DPV) is also a sensitive technique that has been successfully used for the determination of chlorpheniramine.[2]

Data Interpretation and Artifacts

Q7: What are common artifacts in the electrochemical detection of aromatic amines like chlorphentermine?

A7: The most common artifact is electrode fouling, where the oxidation products of the amine polymerize and form an insulating layer on the electrode surface, leading to a decrease in signal with repeated measurements. Matrix effects from biological samples can also cause signal suppression or enhancement.

Q8: How can I confirm that the peak I am observing is indeed from chlorphentermine?

A8: The "standard addition" method is a reliable way to confirm the identity of the peak. In this method, a known amount of a chlorphentermine standard is added to the sample, and the increase in the peak current is measured. A linear increase in the peak current with the added standard concentration confirms that the peak corresponds to chlorphentermine.

Quantitative Data Summary

Table 1: Performance of Different Electrodes for Chlorpheniramine Maleate (CPM) Detection

ElectrodeVoltammetric TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Glassy Carbon Electrode (GCE)Square Wave Voltammetry (SWV)1.0 - 1000.028[1]
Multi-walled Carbon Nanotube modified GCE (MWCNT-GCE)Differential Pulse Voltammetry (DPV)5 - 5001.63[2]
NiCoP/PVP/PAN/CNFsElectrochemiluminescence0.01 - 700.00078[3]

Experimental Protocols

Protocol 1: Preparation of a Multi-walled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT-GCE)

  • GCE Polishing: Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Rinsing: Rinse the electrode thoroughly with deionized water.

  • Sonication: Sonicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

  • Drying: Dry the electrode under a stream of nitrogen.

  • MWCNT Suspension Preparation: Disperse a small amount of MWCNTs in a suitable solvent like N,N-dimethylformamide (DMF) with the aid of ultrasonication to obtain a stable, black suspension.

  • Modification: Drop-cast a small, precise volume (e.g., 5 µL) of the MWCNT suspension onto the cleaned GCE surface.

  • Drying: Allow the solvent to evaporate completely at room temperature or under an infrared lamp.

Protocol 2: Square Wave Voltammetry (SWV) for Chlorphentermine Detection

  • Electrochemical Cell Setup: Use a three-electrode system consisting of the working electrode (e.g., MWCNT-GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation: Deoxygenate the supporting electrolyte (e.g., 0.1 M PBS, pH 10.4) by bubbling with high-purity nitrogen gas for at least 15 minutes.

  • SWV Parameter Setup:

    • Potential Range: Scan over a range that includes the oxidation potential of chlorphentermine (e.g., +0.6 V to +1.2 V vs. Ag/AgCl).

    • Frequency: Typically 10-100 Hz.

    • Amplitude: Typically 25-50 mV.

    • Step Potential: Typically 2-5 mV.

  • Measurement: Record the square wave voltammogram of the blank supporting electrolyte first. Then, add the sample containing chlorphentermine to the electrochemical cell and record the voltammogram. The peak current at the oxidation potential of chlorphentermine is proportional to its concentration.

Visualizations

Chlorphentermine_Metabolism Chlorphentermine Chlorphentermine C10H14ClN N_Hydroxy N-Hydroxychlorphentermine C10H14ClNO Chlorphentermine->N_Hydroxy N-Oxidation (CYP450, FMO) C_Nitroso C-Nitroso-chlorphentermine C10H12ClNO N_Hydroxy->C_Nitroso Oxidation Nitro Nitro-chlorphentermine C10H12ClNO2 C_Nitroso->Nitro Oxidation

Caption: Metabolic pathway of Chlorphentermine.

Troubleshooting_Workflow Start No or Weak Signal Check_Electrode Check Electrode Condition (Cleanliness, Modification) Start->Check_Electrode Check_Electrolyte Check Supporting Electrolyte (pH, Freshness) Start->Check_Electrolyte Check_Parameters Check Voltammetric Parameters (Potential Window, Technique) Start->Check_Parameters Check_Concentration Check Analyte Concentration Start->Check_Concentration Solution Signal Restored Check_Electrode->Solution Check_Electrolyte->Solution Check_Parameters->Solution Check_Concentration->Solution

Caption: Troubleshooting workflow for weak electrochemical signals.

Artifact_Mitigation Artifacts Artifact Sources Electrode Fouling Matrix Effects Interfering Species Mitigation Mitigation Strategies Regular Electrode Cleaning Sample Preparation (Dilution, SPE) Electrode Surface Modification Chromatographic Separation Artifacts:fouling->Mitigation:cleaning Artifacts:matrix->Mitigation:sample_prep Artifacts:interferents->Mitigation:modification Artifacts:interferents->Mitigation:separation

Caption: Common artifacts and their mitigation strategies.

References

Validation & Comparative

Validating the Serotonergic Activity of Chlorphentermine Hydrochloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro serotonergic activity of Chlorphentermine (B1668847) hydrochloride against its structural analogs, Fenfluramine (B1217885) and Phentermine. The data presented herein is intended to assist researchers in designing and interpreting experiments to validate the serotonergic profile of these compounds.

Comparative Analysis of Serotonergic Activity

Chlorphentermine, an amphetamine derivative, is recognized for its serotonergic properties. To objectively assess its in vitro activity, this guide compares its effects on the serotonin (B10506) transporter (SERT) and key serotonin receptor subtypes with those of Fenfluramine, a well-characterized serotonin-releasing agent, and Phentermine, which is primarily a norepinephrine-dopamine releasing agent with limited serotonergic action.

Interaction with the Serotonin Transporter (SERT)

A primary mechanism of many serotonergic compounds is the modulation of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. The following table summarizes the in vitro inhibitory activity of Chlorphentermine hydrochloride and its comparators on SERT.

Table 1: In Vitro Inhibition of Serotonin Transporter (SERT) by Chlorphentermine and Comparators

CompoundKi (nM) for Inhibition of [3H]5-HT UptakePrimary Mechanism at SERT
Chlorphentermine 89 ± 14Substrate (Serotonin Releaser)[1][2]
Fenfluramine231 ± 38Substrate (Serotonin Releaser)[1][2]
Phentermine> 10,000Very Weak Inhibitor[1][2]

Data sourced from Rothman et al., 1999.[1][2]

Binding Affinity for Serotonin Receptor Subtypes

Beyond the serotonin transporter, direct interactions with serotonin receptors can significantly contribute to a compound's overall serotonergic profile. The following table presents available data on the binding affinities (Ki) of Chlorphentermine, Fenfluramine, and Phentermine for the 5-HT1A, 5-HT2A, and 5-HT2B receptor subtypes. It is important to note that the active metabolite of Fenfluramine, Norfenfluramine, often exhibits higher affinity for these receptors.

Table 2: In Vitro Binding Affinities (Ki in nM) for Serotonin Receptors

Compound / Metabolite5-HT1A Receptor5-HT2A Receptor5-HT2B Receptor
Chlorphentermine Data Not AvailableData Not AvailableData Not Available
Fenfluramine673 - 1950[3]Micromolar affinity[3]~5000[3][4]
Norfenfluramine673 - 1950[3]More potent than Fenfluramine[5]10 - 50[3]
PhentermineLow AffinityInactive[6]No appreciable binding affinity[7]

Data for Fenfluramine and Norfenfluramine sourced from Rothman et al., 2000 and other indicated sources.[3][4][5] Data for Phentermine is based on multiple reports indicating a lack of significant affinity.[6][7]

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing h5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Test Compound: this compound or comparator compounds.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Materials:

  • SERT Source: A suitable cell line endogenously or recombinantly expressing SERT (e.g., HEK293-hSERT, JAR cells) or rat brain synaptosomes.

  • Radiolabeled Substrate: [3H]Serotonin ([3H]5-HT).

  • Test Compound: this compound or comparator compounds.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Wash Buffer: Ice-cold uptake buffer.

  • Lysis Buffer: (e.g., 1% Triton X-100).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Filtration apparatus or plate washer.

  • Scintillation counter.

Procedure:

  • Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the wells with uptake buffer and then pre-incubate with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Add [3H]5-HT to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the wells multiple times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [3H]5-HT taken up at each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing Serotonergic Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the in vitro validation of serotonergic activity.

SerotonergicSignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release FiveHT_Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin_cleft->FiveHT_Receptor SERT SERT Serotonin_cleft->SERT Reuptake Signaling_Cascade Intracellular Signaling Cascade FiveHT_Receptor->Signaling_Cascade Activation SERT->Serotonin_vesicle Chlorphentermine Chlorphentermine Chlorphentermine->SERT Inhibition/ Reverse Transport

Caption: Serotonergic signaling pathway and the action of Chlorphentermine.

RadioligandBindingAssayWorkflow A Prepare Receptor Membranes (e.g., from HEK293-h5HT2A cells) B Incubate Membranes with: - Radioligand ([3H]Ketanserin) - Test Compound (Chlorphentermine) A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

SERTUptakeAssayWorkflow A Plate SERT-expressing cells (e.g., HEK293-hSERT) B Pre-incubate cells with Test Compound (Chlorphentermine) A->B C Add Radiosubstrate ([3H]5-HT) to initiate uptake B->C D Terminate uptake and wash cells C->D E Lyse cells and quantify intracellular radioactivity D->E F Data Analysis: Determine IC50 for uptake inhibition E->F

Caption: Workflow for a serotonin transporter (SERT) uptake assay.

References

A Comparative Analysis of In Vivo Efficacy: Chlorphentermine vs. Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Chlorphentermine (B1668847) and phentermine are both sympathomimetic amines of the substituted amphetamine chemical class, historically prescribed as anorectics. However, they exhibit distinct pharmacological mechanisms of action, which are presumed to translate to different efficacy and side-effect profiles. Phentermine remains a widely prescribed short-term treatment for obesity, while chlorphentermine has largely been withdrawn from the market due to safety concerns. This guide synthesizes the available preclinical and clinical data to offer a comparative perspective on their in vivo efficacy.

Mechanisms of Action: A Tale of Two Neurotransmitters

The primary difference in the mode of action between chlorphentermine and phentermine lies in their principal neurotransmitter targets. Phentermine primarily acts as a norepinephrine-releasing agent, with some dopamine-releasing activity, while chlorphentermine is a selective serotonin-releasing agent (SSRA).[1][2]

Phentermine's Signaling Pathway

Phentermine stimulates the release of norepinephrine (B1679862) from presynaptic vesicles in the lateral hypothalamus.[3] This increase in synaptic norepinephrine activates adrenergic receptors, leading to a suppression of appetite.[4][5][6][7]

phentermine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phentermine Phentermine VMAT2 VMAT2 Phentermine->VMAT2 Inhibits NET Norepinephrine Transporter (NET) Phentermine->NET Reverses Transport NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release NET->NE Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binds to Appetite_Suppression Appetite Suppression Adrenergic_R->Appetite_Suppression Leads to

Phentermine's Norepinephrine-Mediated Appetite Suppression Pathway.
Chlorphentermine's Signaling Pathway

Chlorphentermine selectively triggers the release of serotonin (B10506) from presynaptic neurons.[1][2] Elevated synaptic serotonin levels are thought to enhance satiety and reduce food intake by acting on various serotonin receptors in the brain.

chlorphentermine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Chlorphentermine Chlorphentermine VMAT2_S VMAT2 Chlorphentermine->VMAT2_S Inhibits SERT Serotonin Transporter (SERT) Chlorphentermine->SERT Reverses Transport S_vesicle Serotonin Vesicles Serotonin Serotonin S_vesicle->Serotonin Release SERT->Serotonin Reuptake Serotonin_R Serotonin Receptors Serotonin->Serotonin_R Binds to Satiety Increased Satiety Serotonin_R->Satiety Leads to

Chlorphentermine's Serotonin-Mediated Satiety Pathway.

Quantitative Data on In Vivo Efficacy

The following tables summarize efficacy data from separate clinical trials. The differing study designs, patient populations, and time periods preclude a direct, statistically valid comparison.

Table 1: Summary of Phentermine Efficacy in Human Clinical Trials
Study PopulationDurationDosageAverage Weight Loss% Patients with ≥5% Weight Loss% Patients with ≥10% Weight LossReference(s)
Obese adults12 weeks37.5 mg/day-6.7 kg (vs. placebo)Not ReportedNot Reported[8]
Obese adults6 months15 mg/day-6.9 kg76.7%43.7%[9]
Obese adults6 months30 mg/day-8.4 kg82.2%41.1%[9]
Obese adults12 weeks30 mg/day (DCR)-8.1 kg (vs. -1.7 kg placebo)95.8%62.5%[10]
Obese adults12 weeksNot specified-3.8 kg45.6%Not Reported[11]

DCR: Diffuse-controlled release

Table 2: Summary of Chlorphentermine Efficacy in Human Clinical Trials (Historical Data)
Study PopulationDurationDosageAverage Weight Loss% Patients with ≥5% Weight Loss% Patients with ≥10% Weight LossReference(s)
Obese adolescents12 weeks65 mg/day-6.7 kg (vs. +0.5 kg placebo)Not ReportedNot Reported[12]
Obese adolescents (extension)24 weeks65 mg/day-14.5 kg (from baseline)Not ReportedNot Reported[12]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing efficacy data. Below are representative protocols for phentermine and a summary of the methods used in a historical chlorphentermine study.

Representative Protocol: Modern Phentermine Clinical Trial

This protocol is a composite based on common elements of recent obesity drug trials.[8]

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Adult males and females (18-65 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia).

  • Intervention:

    • Treatment Group: Phentermine HCl 37.5 mg, one tablet administered orally once daily in the morning.

    • Control Group: Matching placebo, one tablet administered orally once daily in the morning.

  • Concomitant Therapy: All participants receive standardized counseling on a reduced-calorie diet (e.g., 1500 kcal/day) and increased physical activity.

  • Primary Efficacy Endpoints:

    • Mean percent change in body weight from baseline to week 12.

    • Proportion of participants achieving at least 5% weight loss from baseline to week 12.

  • Secondary Efficacy Endpoints:

    • Absolute change in body weight and waist circumference.

    • Changes in metabolic parameters (e.g., lipid profile, fasting glucose).

  • Data Collection: Body weight, waist circumference, vital signs, and adverse events are recorded at baseline and at specified follow-up visits (e.g., weeks 4, 8, and 12). Blood samples for metabolic analysis are collected at baseline and week 12.

Protocol Summary: Historical Chlorphentermine Study

This protocol is based on a 1968 study in adolescents.[12]

  • Study Design: A 12-week, randomized, placebo-controlled trial, with a subsequent 12-week open-label extension.

  • Participant Population: 30 obese adolescents.

  • Intervention:

    • Treatment Group: Chlorphentermine 65 mg daily.

    • Control Group: Placebo.

  • Concomitant Therapy: Participants did not receive specific instructions on diet or exercise.

  • Primary Efficacy Endpoint: Change in absolute body weight.

Hypothetical Workflow for Direct In Vivo Comparison

To directly compare the efficacy of chlorphentermine and phentermine, a preclinical study in an animal model of obesity would be required. The following workflow illustrates a potential experimental design.

comparative_workflow cluster_model Phase 1: Animal Model Induction cluster_treatment Phase 2: Chronic Dosing (4 weeks) cluster_monitoring Phase 3: Efficacy Monitoring start Study Initiation acclimatization Acclimatization of Male C57BL/6J Mice start->acclimatization diet Induction of Diet-Induced Obesity (DIO) via High-Fat Diet (60% kcal fat) for 8-12 weeks acclimatization->diet baseline Baseline Measurements: Body Weight, Food Intake, Body Composition (DEXA) diet->baseline randomization Randomization into Treatment Groups (n=10/group) baseline->randomization group1 Group 1: Vehicle Control (e.g., 0.5% Methylcellulose, p.o.) randomization->group1 group2 Group 2: Phentermine (e.g., 10 mg/kg, p.o.) randomization->group2 group3 Group 3: Chlorphentermine (e.g., 10 mg/kg, p.o.) randomization->group3 daily_monitoring Daily Monitoring: Body Weight, Food Intake group1->daily_monitoring group2->daily_monitoring group3->daily_monitoring weekly_monitoring Weekly Monitoring: Body Composition (DEXA) daily_monitoring->weekly_monitoring terminal_procedures Terminal Procedures: Metabolic Analysis (Blood Glucose, Lipids) weekly_monitoring->terminal_procedures analysis Data Analysis and Statistical Comparison terminal_procedures->analysis end Conclusion on Comparative Efficacy analysis->end

Hypothetical Preclinical Workflow for Comparative Efficacy Testing.

Conclusion

Based on their distinct mechanisms of action and the available, albeit limited and non-comparative, data, it is plausible that chlorphentermine and phentermine would exhibit different efficacy profiles. Phentermine's efficacy in weight reduction is well-documented in numerous modern clinical trials.[8][9][10][11] Chlorphentermine also demonstrated significant weight loss effects in historical studies.[12] However, the serotonergic action of chlorphentermine is similar to that of other withdrawn anorectics like fenfluramine, which were associated with serious cardiovascular side effects. The lack of modern, direct comparative studies makes it impossible to definitively state which compound is more efficacious in vivo. Future preclinical studies, following a rigorous, controlled protocol as outlined above, would be necessary to provide a direct and objective comparison of their efficacy in weight loss, appetite suppression, and metabolic effects.

References

A Comparative Analysis of the Serotonergic and Adrenergic Effects of Chlorphentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorphentermine (B1668847) hydrochloride, a sympathomimetic amine of the amphetamine class, has been primarily recognized for its anorectic properties. A comprehensive understanding of its pharmacological profile reveals a nuanced interplay between its effects on the serotonergic and adrenergic systems. This guide provides an objective comparison of these effects, supported by available experimental data, to inform further research and drug development endeavors.

Quantitative Comparison of Serotonergic and Adrenergic Activity

Chlorphentermine hydrochloride exhibits a distinct preference for the serotonergic system, acting as a potent serotonin (B10506) releasing agent with significantly weaker effects on norepinephrine (B1679862) and dopamine (B1211576). This is in contrast to its structural analog, phentermine, which primarily acts as a norepinephrine and dopamine releasing agent. The following tables summarize the available quantitative data on the monoamine release and reuptake inhibition properties of chlorphentermine.

Table 1: Monoamine Release Potency of Chlorphentermine

NeurotransmitterEC50 (nM)
Serotonin (5-HT)30.9[1]
Norepinephrine (NE)>10,000[1]
Dopamine (DA)2,650[1]
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro. A lower EC50 value indicates a higher potency.

Table 2: Monoamine Transporter Inhibition of Chlorphentermine

TransporterIC50 (nM)
Norepinephrine Transporter (NET)451[1]
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

The data clearly demonstrates that chlorphentermine is a highly selective serotonin releasing agent (SSRA)[1]. Its potency for inducing serotonin release is approximately 86-fold greater than its potency for dopamine release and orders of magnitude greater than for norepinephrine release. While it is a relatively weak norepinephrine reuptake inhibitor, this effect is still more pronounced than its ability to release norepinephrine[1].

Adrenergic and Serotonergic Signaling Pathways

To visualize the distinct mechanisms of action, the following diagrams illustrate the canonical signaling pathways for the adrenergic and serotonergic systems, followed by a diagram depicting the proposed interaction of this compound with these pathways.

Adrenergic_Signaling cluster_presynaptic Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle NE_synapse NE_vesicle->NE_synapse Release NE_cytosol NET Norepinephrine Transporter (NET) NET->NE_cytosol NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Serotonergic_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin_vesicle Serotonin (5-HT) in Vesicle Five_HTP->Serotonin_vesicle Serotonin_synapse Serotonin_vesicle->Serotonin_synapse Release Serotonin_cytosol SERT Serotonin Transporter (SERT) SERT->Serotonin_cytosol Serotonin_synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_synapse->Serotonin_Receptor Binds G_Protein G-Protein Serotonin_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Chlorphentermine_Action cluster_presynaptic_serotonergic Presynaptic Serotonergic Neuron cluster_presynaptic_adrenergic Presynaptic Adrenergic Neuron cluster_synapse Synaptic Cleft SERT_S SERT Serotonin_Synapse Increased Extracellular 5-HT SERT_S->Serotonin_Synapse Promotes 5-HT Release Serotonin_Vesicle 5-HT Vesicle NET_A NET Norepinephrine_Synapse Increased Extracellular NE NET_A->Norepinephrine_Synapse Blocks NE Reuptake Chlorphentermine Chlorphentermine Hydrochloride Chlorphentermine->SERT_S Potent Substrate (Reverses Transport) Chlorphentermine->NET_A Moderate Inhibitor

References

A Comparative Analysis of Chlorphentermine and Fenfluramine's Effects on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of Chlorphentermine and Fenfluramine (B1217885) on the serotonin (B10506) transporter (SERT). The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction

Chlorphentermine and Fenfluramine are both phenethylamine (B48288) derivatives that were historically used as appetite suppressants. Their primary mechanism of action involves the modulation of serotonin neurotransmission through interaction with the serotonin transporter (SERT). Understanding the nuances of their effects on SERT is crucial for comprehending their therapeutic actions and side-effect profiles. Both compounds are classified as serotonin releasing agents (SRAs), acting as substrates for SERT. This means they are transported into the presynaptic neuron by SERT, which in turn leads to a non-exocytotic release of serotonin into the synaptic cleft.

Mechanism of Action at SERT

Both Chlorphentermine and Fenfluramine are SERT substrates, a characteristic that distinguishes them from selective serotonin reuptake inhibitors (SSRIs) which block the transporter without being transported themselves.[1][2] The process of being transported into the neuron allows these agents to promote the efflux of serotonin through a reversal of the normal transporter function.[1][2]

Fenfluramine , in addition to its action as a SERT substrate, also interacts with vesicular monoamine transporter 2 (VMAT2), further contributing to an increase in cytoplasmic serotonin available for release. It also exhibits agonist activity at certain serotonin receptors, particularly the 5-HT2B and 5-HT2C receptors, which is believed to contribute to some of its therapeutic effects and side effects.

Chlorphentermine is considered a highly selective serotonin releasing agent.[3] It potently inhibits serotonin uptake and induces its release with less pronounced effects on other monoamine transporters like the dopamine (B1211576) transporter (DAT).[1][3]

Quantitative Comparison of In Vitro SERT Activity

The following table summarizes the binding affinity (Ki) and uptake inhibition potency (IC50) of Chlorphentermine and Fenfluramine at the serotonin transporter, based on data from a comparative study by Rothman et al. (1999).

CompoundSERT Binding (Ki, nM)SERT Uptake Inhibition (IC50, nM)
Chlorphentermine 350 ± 61110 ± 11
Fenfluramine 2370 ± 1301130 ± 66

Data sourced from Rothman et al. (1999), Circulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, as described by Rothman et al. (1999).

SERT Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of Chlorphentermine and Fenfluramine for the serotonin transporter.

  • Tissue Preparation: Rat brain tissue was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in fresh buffer.

  • Assay Conditions: The binding assay was performed in a final volume of 1 ml containing the prepared brain homogenate, 0.1 nM of the radioligand [³H]paroxetine, and varying concentrations of the test compounds (Chlorphentermine or Fenfluramine).

  • Incubation: The mixture was incubated at 25°C for 60 minutes.

  • Termination and Measurement: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation spectrometry.

  • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay
  • Objective: To measure the potency (IC50) of Chlorphentermine and Fenfluramine in inhibiting serotonin uptake into synaptosomes.

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) were prepared from rat brain tissue by homogenization and differential centrifugation.

  • Assay Conditions: The uptake assay was conducted in a buffer solution containing the prepared synaptosomes, a low concentration of [³H]serotonin, and various concentrations of the test compounds.

  • Incubation: The mixture was incubated at 37°C for a short period (typically 5-10 minutes) to allow for serotonin uptake.

  • Termination and Measurement: The uptake process was stopped by rapid filtration through glass fiber filters and washing with ice-cold buffer. The amount of [³H]serotonin taken up by the synaptosomes was determined by measuring the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Visualizing Mechanisms and Workflows

Mechanism of Action at the Serotonergic Synapse

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Cytoplasmic_5HT Cytoplasmic Serotonin SERT->Cytoplasmic_5HT Extracellular_5HT Extracellular Serotonin SERT->Extracellular_5HT Efflux VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Packaging Serotonin_vesicle->Extracellular_5HT Exocytosis Cytoplasmic_5HT->VMAT2 Extracellular_5HT->SERT Reuptake Receptor 5-HT Receptor Extracellular_5HT->Receptor Binding Chlorphentermine Chlorphentermine Chlorphentermine->SERT Substrate Fenfluramine Fenfluramine Fenfluramine->SERT Substrate Fenfluramine->VMAT2 Inhibition

Caption: Mechanism of Chlorphentermine and Fenfluramine at the SERT.

Experimental Workflow for SERT Binding Assay

Binding_Assay_Workflow start Start: Prepare Rat Brain Homogenate assay_setup Set up Assay: - Brain Homogenate - [³H]paroxetine (Radioligand) - Test Compound (Chlorphentermine or Fenfluramine) start->assay_setup incubation Incubate at 25°C for 60 minutes assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters filtration->washing measurement Quantify Radioactivity (Liquid Scintillation Counting) washing->measurement analysis Data Analysis: Calculate Ki from IC50 measurement->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the SERT radioligand binding assay.

Experimental Workflow for Serotonin Uptake Inhibition Assay

Uptake_Assay_Workflow start Start: Prepare Rat Brain Synaptosomes assay_setup Set up Assay: - Synaptosomes - [³H]serotonin - Test Compound (Chlorphentermine or Fenfluramine) start->assay_setup incubation Incubate at 37°C for 5-10 minutes assay_setup->incubation filtration Rapid Filtration (Stops uptake and separates synaptosomes) incubation->filtration washing Wash Filters filtration->washing measurement Quantify Radioactivity (Liquid Scintillation Counting) washing->measurement analysis Data Analysis: Determine IC50 from concentration-response curve measurement->analysis end End: Determine Uptake Inhibition Potency analysis->end

Caption: Workflow for the serotonin uptake inhibition assay.

Conclusion

Both Chlorphentermine and Fenfluramine function as serotonin releasing agents by acting as substrates for the serotonin transporter. However, comparative in vitro data demonstrates that Chlorphentermine has a significantly higher affinity for SERT and is a more potent inhibitor of serotonin uptake than Fenfluramine. Fenfluramine's pharmacological profile is broader, including interactions with VMAT2 and serotonin receptors. These differences in potency and mechanism at SERT likely contribute to variations in their overall pharmacological effects and clinical profiles. This guide provides foundational data and methodologies to support further research into the nuanced interactions of these and other compounds with the serotonin transporter.

References

In Vitro Binding Affinity of Chlorphentermine to the Serotonin Transporter (SERT): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of chlorphentermine (B1668847) to the serotonin (B10506) transporter (SERT) against other known SERT ligands. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in pharmacology and drug development.

Executive Summary

Chlorphentermine, a sympathomimetic amine with anorectic properties, has been demonstrated to be a potent ligand for the serotonin transporter (SERT). In vitro studies confirm that chlorphentermine binds to SERT and acts as a substrate, a mechanism it shares with other anorectics like fenfluramine (B1217885) and aminorex.[1][2][3] This activity at SERT is a critical aspect of its pharmacological profile. This guide presents a comparative analysis of its binding affinity alongside well-characterized selective serotonin reuptake inhibitors (SSRIs) and other relevant compounds.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki in nM) of chlorphentermine and a selection of comparator compounds for the serotonin transporter. Lower Ki values are indicative of higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundClassKi (nM) for SERTReference(s)
Chlorphentermine Anorectic~35 (Rothman et al., 1999)[1][2][3]
FenfluramineAnorectic~53(Rothman et al., 1999)[1][2][3]
AminorexAnorectic~56(Rothman et al., 1999)[1][2][3]
Paroxetine (B1678475)SSRI~0.07 - 1(Coleman & Gouaux, 2018; Tatsumi et al., 1997)[2][4][5][6][7]
Citalopram (S-citalopram)SSRI~1.8 - 5(Andersen et al., 2010; Chen et al., 2005)[8][9][10]
Fluoxetine (B1211875)SSRI~1.1 - 10.8(Tatsumi et al., 1997; Nakagawasai et al., 2004)[11][12][13][14]
Sertraline (B1200038)SSRI~0.29 - 3.39(Tatsumi et al., 1997; Nakagawasai et al., 2004)[1][3][14][15][16]
CocaineDAT/SERT/NET Inhibitor~200 - 300(Han & Gu, 2006)[17][18][19][20]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a detailed, generalized methodology for a competitive binding assay to determine the affinity of a test compound for SERT.

Protocol: In Vitro Competitive Radioligand Binding Assay for SERT

1. Preparation of Synaptosomes:

  • Tissue Source: Rat brain tissue (e.g., caudate, frontal cortex, or whole brain minus cerebellum) is commonly used due to the high density of SERT.

  • Homogenization: The tissue is homogenized in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose with protease inhibitors).

  • Centrifugation: The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and associated transporters. The final pellet is resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay:

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: A high-affinity SERT radioligand, such as [3H]citalopram or [125I]RTI-55, is used at a concentration at or below its Kd value.

  • Assay Components (in triplicate):

    • Total Binding: Synaptosome preparation, radioligand, and assay buffer.

    • Non-specific Binding: Synaptosome preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites.

    • Test Compound: Synaptosome preparation, radioligand, and varying concentrations of the test compound (e.g., chlorphentermine).

  • Incubation: The assay plate is incubated, typically at room temperature or 37°C, for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • Specific Binding Calculation: Specific Binding = Total Binding - Non-specific Binding.

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the test compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of serotonin reuptake and the workflow of a typical in vitro competitive binding assay used to assess SERT binding.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin->Postsynaptic_Receptor Signal Transduction Chlorphentermine Chlorphentermine Chlorphentermine->SERT Binding/Inhibition Binding_Assay_Workflow A Synaptosome Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound & Free Ligand B->C D Washing to Remove Unbound Radioligand C->D E Radioactivity Counting D->E F Data Analysis (IC50 -> Ki) E->F

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Chlorphentermine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Chlorphentermine, a sympathomimetic amine used as an appetite suppressant, requires robust analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides a comprehensive cross-validation comparison of these two methods, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.

Core Principles of Analytical Method Cross-Validation

Method cross-validation is a critical process in analytical chemistry that establishes the equivalency of two distinct analytical methods. It ensures that results are reliable and reproducible, irrespective of the method employed. The workflow for cross-validation typically involves a systematic comparison of key validation parameters.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Method_A Develop & Validate Method A (e.g., HPLC) Sample_Selection Select Representative Samples Method_A->Sample_Selection Method_B Develop & Validate Method B (e.g., LC-MS) Method_B->Sample_Selection Analysis_A Analyze Samples with Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples with Method B Sample_Selection->Analysis_B Data_Comparison Compare Results Statistically (e.g., t-test, F-test) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Equivalence Assess Method Equivalence Data_Comparison->Equivalence

Caption: General workflow for the cross-validation of two analytical methods.

Quantitative Performance Comparison

The primary distinction between HPLC and LC-MS lies in their sensitivity and selectivity. LC-MS generally offers significantly lower limits of detection (LOD) and quantification (LOQ), making it the preferred choice for trace-level analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity Range 10 - 70 µg/mL[1]0.52 - 20.8 ng/mL[2][3]
Accuracy (% Recovery) 98.99% - 101.09%[1]Not explicitly stated, but intra/inter-day precision suggests high accuracy[2][3]
Precision (% RSD) < 2.0%[4]0.0% - 13.9% (intra- and inter-day)[2][3]
Limit of Detection (LOD) 0.015 - 0.023 µg/mL[5]0.4 ng/mL[6]
Limit of Quantification (LOQ) 0.052 - 0.080 µg/mL[5]2.0 ng/mL[6]

Note: The data presented is based on studies of Chlorpheniramine (B86927) and is used as a proxy for Chlorphentermine.

The following diagram visually contrasts the key performance attributes of HPLC and LC-MS.

G cluster_hplc HPLC cluster_lcms LC-MS Comparison HPLC vs. LC-MS for Chlorphentermine HPLC_Node High-Performance Liquid Chromatography Comparison->HPLC_Node LCMS_Node Liquid Chromatography-Mass Spectrometry Comparison->LCMS_Node HPLC_Pros Pros: - Robust & Reliable - Cost-effective - Simpler Operation HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Sensitivity - Potential for Matrix Interference HPLC_Node->HPLC_Cons Limitations LCMS_Pros Pros: - Superior Sensitivity & Selectivity - Structural Information - Ideal for Complex Matrices LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Higher Cost - More Complex Operation - Requires Volatile Buffers LCMS_Node->LCMS_Cons Limitations

Caption: Key performance characteristics of HPLC vs. LC-MS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS analysis of Chlorpheniramine, which can be adapted for Chlorphentermine.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine analysis of Chlorphentermine in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][7] For instance, a mobile phase consisting of acetonitrile and phosphate buffer (55:45 v/v) with the pH adjusted to 5.6 has been reported.[1]

  • Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained for reproducible results.[1][7]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for example, 255 nm.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is ideal for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices.[8]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A mobile phase consisting of volatile buffers is necessary for MS detection.[9] A common mobile phase is a gradient mixture of methanol and 1% acetic acid solution.[10]

  • Flow Rate: A flow rate of around 1 mL/min is often used.[10]

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[10]

  • Mass Spectrometry Detection: The mass spectrometer is programmed to detect and determine the molecular ions or specific fragment ions of the analyte.[10]

  • Sample Preparation: For biological samples like plasma, a sample clean-up step is essential. This can involve protein precipitation with a solvent like acetonitrile or solid-phase extraction (SPE) to isolate the analyte from the matrix.[8]

Conclusion: Selecting the Appropriate Method

The choice between HPLC and LC-MS for the analysis of Chlorphentermine is contingent upon the specific analytical requirements. HPLC stands as a robust, cost-effective, and reliable method well-suited for routine quality control of pharmaceutical formulations where high sensitivity is not the primary concern.[8] Its operational simplicity and lower cost make it an attractive option.

Conversely, LC-MS is the superior technique when high sensitivity and selectivity are paramount.[8][11] It is the method of choice for analyzing trace levels of Chlorphentermine, especially in complex biological matrices, and for identifying unknown impurities.[11] A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision and select the most appropriate method to achieve their analytical objectives.

References

Differentiating the neurochemical profiles of Chlorphentermine and Dexfenfluramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of two anorectic agents, Chlorphentermine and Dexfenfluramine (B1670338). Both compounds have been utilized for their appetite-suppressant properties, yet they exhibit distinct pharmacological characteristics that influence their therapeutic and adverse effect profiles. This document summarizes their mechanisms of action, interactions with neurotransmitter systems, and receptor binding affinities, supported by experimental data and detailed methodologies.

Core Mechanisms of Action

Chlorphentermine and Dexfenfluramine primarily exert their effects by modulating the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. Both are classified as serotonin-releasing agents (SRAs), meaning they facilitate the release of 5-HT from presynaptic neurons into the synaptic cleft.[1] Dexfenfluramine also significantly inhibits the reuptake of serotonin, further increasing its synaptic concentration.[2]

While both drugs target the serotonergic system, their selectivity and potency differ. Dexfenfluramine is a potent SRA and reuptake inhibitor.[2] Chlorphentermine is recognized as a highly selective SRA.[1]

Comparative Neurochemical Data

The following table summarizes the in vitro binding affinities and functional potencies of Chlorphentermine and Dexfenfluramine at key monoamine transporters. This data provides a quantitative comparison of their primary neurochemical interactions.

TargetParameterChlorphentermineDexfenfluramineReference
Serotonin Transporter (SERT) Release EC₅₀ (nM)30.9~52 (as d,l-fenfluramine)[3]
Uptake Inhibition Kᵢ (nM)Potent inhibitor (substrate)Potent inhibitor (substrate)[2]
Dopamine (B1211576) Transporter (DAT) Release EC₅₀ (nM)2650>20,000 (weak inhibitor)[3]
Uptake Inhibition Kᵢ (nM)Weak inhibitorVery weak inhibitor[2]
Norepinephrine (B1679862) Transporter (NET) Release EC₅₀ (nM)>10,000Weak activity[3]
Uptake Inhibition IC₅₀ (nM)451Weak activity[3]
5-HT₂A Receptor Agonist EC₅₀ (nM)>10,000 (negligible activity)Agonist activity[1][3]
5-HT₂B Receptor Agonist EC₅₀ (nM)5370 (negligible activity)Potent agonist[3][4]
5-HT₂C Receptor Agonist EC₅₀ (nM)6456 (negligible activity)Potent agonist[1][3]

Signaling Pathways and Experimental Workflows

To elucidate the neurochemical profiles of these compounds, specific in vitro assays are employed. The primary methods include neurotransmitter release assays and radioligand binding assays.

Signaling Pathway of Serotonin Releasing Agents

The diagram below illustrates the general mechanism of action for serotonin-releasing agents like Chlorphentermine and Dexfenfluramine at the presynaptic serotonin neuron terminal.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SRA Chlorphentermine / Dexfenfluramine SERT SERT Transporter SRA->SERT Enters cell via SERT Vesicle Synaptic Vesicle (contains 5-HT) SRA->Vesicle Disrupts vesicular storage Synaptic_Cleft Increased Synaptic 5-HT SERT->Synaptic_Cleft 5-HT Release Cytosolic_5HT Cytosolic 5-HT Vesicle->Cytosolic_5HT 5-HT release into cytosol MAO MAO Cytosolic_5HT->SERT Reverse transport (efflux) Cytosolic_5HT->MAO Metabolism Postsynaptic_Receptor 5-HT Receptors (e.g., 5-HT1, 5-HT2) Synaptic_Cleft->Postsynaptic_Receptor Binds Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activates

Mechanism of Serotonin Releasing Agents.
Experimental Workflow: In Vitro Neurotransmitter Release Assay

This workflow outlines the steps to measure the ability of a compound to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

G start Start: Isolate Synaptosomes from brain tissue load Load Synaptosomes with Radiolabeled Neurotransmitter (e.g., [³H]5-HT) start->load wash Wash to remove excess radiolabel load->wash superfusion Place synaptosomes in a superfusion chamber wash->superfusion baseline Collect baseline fractions (basal release) superfusion->baseline add_drug Add Test Compound (Chlorphentermine or Dexfenfluramine) to superfusion buffer baseline->add_drug collect_stimulated Collect fractions during and after drug exposure (stimulated release) add_drug->collect_stimulated lyse Lyse synaptosomes to determine remaining radioactivity collect_stimulated->lyse scintillation Quantify radioactivity in all fractions and lysate via liquid scintillation counting lyse->scintillation calculate Calculate percentage of neurotransmitter released scintillation->calculate end End: Determine EC₅₀ calculate->end

Workflow for Neurotransmitter Release Assay.
Experimental Workflow: Radioligand Binding Assay

This workflow describes the process for determining the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

G start Start: Prepare Membranes from cells expressing target (e.g., SERT, DAT, NET) incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound start->incubate equilibrium Allow binding to reach equilibrium incubate->equilibrium separate Separate bound from free radioligand via rapid filtration equilibrium->separate wash_filters Wash filters to remove non-specific binding separate->wash_filters count Quantify radioactivity on filters using a scintillation counter wash_filters->count plot Plot percentage of radioligand binding inhibition vs. test compound concentration count->plot calculate_ic50 Calculate IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) plot->calculate_ic50 calculate_ki Calculate Kᵢ value using the Cheng-Prusoff equation calculate_ic50->calculate_ki end End: Determine Binding Affinity (Kᵢ) calculate_ki->end

Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

In Vitro Neurotransmitter Release Assay (using Synaptosomes)

This protocol is adapted from methodologies used to characterize monoamine-releasing agents.

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • The P2 pellet is resuspended in a physiological buffer.

  • Radiolabeling:

    • Synaptosomes are incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA) to allow for uptake via the respective transporters.

  • Superfusion:

    • The radiolabeled synaptosomes are transferred to a superfusion apparatus.

    • A continuous flow of physiological buffer is maintained to establish a stable baseline of spontaneous neurotransmitter release.

    • Fractions of the superfusate are collected at regular intervals.

  • Drug Application and Sample Collection:

    • After establishing a stable baseline, the superfusion buffer is switched to one containing the test compound (Chlorphentermine or Dexfenfluramine) at various concentrations.

    • Fractions are continuously collected to measure drug-evoked neurotransmitter release.

  • Quantification and Analysis:

    • The radioactivity in each collected fraction is measured using liquid scintillation counting.

    • The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes at the beginning of the experiment.

    • Dose-response curves are generated to calculate the EC₅₀ value for neurotransmitter release.

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to a specific receptor or transporter.

  • Membrane Preparation:

    • Cells stably expressing the target of interest (e.g., human serotonin transporter, hSERT) or homogenized brain tissue are used.

    • The cells or tissue are lysed, and the cell membranes are isolated by centrifugation.

    • The final membrane preparation is resuspended in a binding buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, the membrane preparation is incubated with:

      • A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT).

      • A range of concentrations of the unlabeled test compound (the "competitor," i.e., Chlorphentermine or Dexfenfluramine).

    • A parallel set of reactions is prepared with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.

  • Incubation and Filtration:

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Kᵢ (inhibition constant), which represents the affinity of the test compound for the target, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

Chlorphentermine and Dexfenfluramine, while both acting as serotonin-releasing agents, display distinct neurochemical profiles. Dexfenfluramine is a potent serotonin releaser and reuptake inhibitor with significant activity at 5-HT₂ receptor subtypes. In contrast, Chlorphentermine is a more selective serotonin-releasing agent with considerably weaker effects on dopamine and norepinephrine systems and negligible direct agonist activity at 5-HT₂ receptors. These differences in their interaction with monoamine transporters and receptors likely underlie their varied pharmacological effects and adverse event profiles. The experimental protocols detailed herein provide a framework for the continued investigation and differentiation of such neuroactive compounds.

References

A Comparative Analysis of Anorectic Agents in Diet-Induced Obese Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various anorectic agents in diet-induced obese (DIO) rat models, supported by experimental data. The following sections detail the performance of key compounds, outline experimental methodologies, and visualize relevant biological pathways and workflows.

Quantitative Efficacy Comparison

The following tables summarize the quantitative effects of selected anorectic agents on body weight and food intake in diet-induced obese rats. Data has been compiled from various preclinical studies to facilitate a comparative overview.

Table 1: Comparison of Body Weight Reduction in Diet-Induced Obese Rats

Anorectic AgentDoseTreatment DurationRoute of AdministrationBody Weight Reduction (%)Reference
GLP-1 Receptor Agonists
Liraglutide (B1674861)200 µg/kg (bi-daily)23 daysSubcutaneous (sc)Significant reduction in body weight and total fat mass[1]
Liraglutide0.2 mg/kg14 daysIntraperitoneal (ip)Significant decrease in body weight gain[2]
Liraglutide50-200 µg/kg21 daysSubcutaneous (sc)-9.7% (males), -5.1% (females) vs. vehicle[3]
Semaglutide (B3030467)2 nmol/kg24 daysSubcutaneous (sc)-6.3%[4]
Semaglutide9.7 nmol/kg11 daysSubcutaneous (sc)17-18% reduction[5]
Dual GLP-1/GIP Receptor Agonist
Tirzepatide10 nmol/kg14 daysSubcutaneous (sc)Significant weight loss
Tirzepatide10 nmol/kg4 weeksSubcutaneous (sc)Significantly reduced body weight vs. obese untreated rats[6]
Other Anorectic Agents
Sibutramine (B127822)5 mg/kg23 daysOral (po)Significant reduction in body weight and total fat mass[1]
Sibutramine3 mg/kg/day21 daysOral (po)10% lower final body weight vs. controls[7]
Fenfluramine (B1217885)20 mg/kg24 daysNot specifiedBody weight remained significantly below control levels
d-Fenfluramine10 mg/kg12 daysIntraperitoneal (ip)Abolished excess weight gain associated with high-fat diet[8]

Table 2: Comparison of Food Intake Suppression in Diet-Induced Obese Rats

Anorectic AgentDoseTreatment DurationRoute of AdministrationFood Intake ReductionReference
GLP-1 Receptor Agonists
Liraglutide200 µg/kg (bi-daily)23 daysSubcutaneous (sc)Predominantly reduced intake of a highly palatable diet[1]
Liraglutide0.2 mg/kg14 daysIntraperitoneal (ip)Significant decrease in food intake[2]
Liraglutide50-200 µg/kg28 daysSubcutaneous (sc)-19.6% (males), -11% (females) cumulative intake vs. vehicle[3]
Semaglutide2 nmol/kg24 daysSubcutaneous (sc)Reductions in cumulative food intake corresponded with weight loss[4]
Semaglutide100 nmol/kg (max dose)5 daysSubcutaneous (sc)68.2% ± 4.3% reduction on day 1 vs. vehicle[5]
Dual GLP-1/GIP Receptor Agonist
Tirzepatide10 nmol/kg14 daysSubcutaneous (sc)Consistently reduced daily and cumulative food intake
TirzepatideNot specified21 daysSubcutaneous (sc)Selectively suppressed intake of palatable "gubra" diet while increasing chow intake[9]
Other Anorectic Agents
Sibutramine5 mg/kg23 daysOral (po)Reduced intake of both chow and a palatable diet[1]
Sibutramine3 mg/kg/day21 daysOral (po)Significant decrease in food intake throughout treatment[7]
Fenfluramine20 mg/kg4 daysNot specifiedInitial severe anorexia, with intake returning to control levels by day 4
d-Fenfluramine10 mg/kg12 daysIntraperitoneal (ip)Completely abolished excess food intake associated with a high-fat diet[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for inducing obesity in rats and for the administration of the compared anorectic agents.

Diet-Induced Obesity (DIO) Rat Model
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][7]

  • Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle.[3]

  • Diet: To induce obesity, rats are fed a high-fat diet (HFD) for a specified period. A common composition for the HFD is 60% of calories derived from fat.[3] Alternatively, a "cafeteria-style" diet consisting of a palatable, high-fat, and high-sugar chow is also utilized.[1]

  • Duration: The duration of the high-fat diet feeding to induce obesity varies between studies but is typically several weeks to months.[1][3]

Anorectic Agent Administration Protocols
  • Liraglutide:

    • Study 1: Liraglutide (200 µg/kg, sc) was administered twice daily for 23 days to 7-month-old male Sprague-Dawley DIO rats.[1]

    • Study 2: Male and female Wistar DIO rats received daily subcutaneous injections of liraglutide with doses escalating from 5 to 50 nmol/kg over 28 days.[3]

  • Semaglutide:

    • Study 1: Diet-induced obese rats were dosed subcutaneously once-daily for 24 days with 2 nmol/kg of semaglutide.[4]

    • Study 2: Oral semaglutide administration protocols in rodents often require co-formulation with an absorption enhancer.[10]

  • Tirzepatide:

    • Study 1: Diet-induced obese male Long Evans rats received daily subcutaneous administration of tirzepatide at doses of 0.3, 1, 3, 10, and 30 nmol/kg for 14 days.[11]

    • Study 2: Obese male Sprague-Dawley rats were treated with tirzepatide at a daily dose of 10 nmol/kg s.c for the last four weeks of a 12-week high-fat diet regimen.[6]

  • Sibutramine:

    • Study 1: Sibutramine (5 mg/kg, po) was administered once daily for 23 days to 7-month-old male Sprague-Dawley DIO rats.[1]

    • Study 2: Male Wistar DIO rats were given sibutramine (3 mg/kg/day p.o.) for 21 days.[7]

  • Fenfluramine:

    • Study 1: Male Long Evans rats received fenfluramine (20 mg/kg) for 24 days.[12]

    • Study 2: Osborne-Mendel rats (sensitive to dietary fat-induced obesity) were injected daily with d-fenfluramine (10 mg/kg, IP) for 12 days.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

GLP1_GIP_Signaling cluster_Gut Gut cluster_Pancreas Pancreas cluster_Brain Brain (Hypothalamus) cluster_Stomach Stomach Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits GLP-1R GLP-1R GLP-1->GLP-1R activates Gastric Emptying Gastric Emptying GLP-1->Gastric Emptying slows GIP->Beta-cells stimulates GIPR GIPR GIP->GIPR activates Insulin (B600854) Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion regulates Appetite Appetite Satiety Satiety GLP-1R->Appetite decreases GLP-1R->Satiety increases GIPR->Appetite decreases Experimental_Workflow start Acclimatization of Rats diet Induction of Obesity (High-Fat Diet Feeding) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Anorectic Agent Administration (e.g., Liraglutide, Semaglutide, etc.) randomization->treatment monitoring Monitoring of: - Body Weight - Food Intake - Metabolic Parameters treatment->monitoring Daily/Weekly data_analysis Data Collection and Analysis monitoring->data_analysis

References

Unveiling the Serotonin Transporter Selectivity of Chlorphentermine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuropharmacology, the precise targeting of monoamine transporters is a critical determinant of a compound's therapeutic efficacy and side-effect profile. This guide provides a comprehensive comparison of Chlorphentermine's selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, supported by experimental data for researchers, scientists, and drug development professionals.

Chlorphentermine, a substituted amphetamine derivative, has been characterized primarily as a serotonin releasing agent.[1] Understanding its selectivity is paramount for elucidating its mechanism of action and potential therapeutic applications.

Comparative Potency at Monoamine Transporters

The following table summarizes the in vitro functional potencies of Chlorphentermine at human SERT, DAT, and NET. The data clearly illustrates Chlorphentermine's pronounced selectivity for the serotonin transporter.

TransporterParameterValue (nM)Reference
Serotonin Transporter (SERT)EC50 (Release)30.9[1]
Serotonin Transporter (SERT)Ki (Inhibition)31[2]
Serotonin Transporter (SERT)IC50 (Inhibition)89[2]
Dopamine Transporter (DAT)EC50 (Release)2,650[1]
Norepinephrine Transporter (NET)EC50 (Release)>10,000[1]
Norepinephrine Transporter (NET)IC50 (Inhibition)451[1]

Key Findings:

  • Chlorphentermine is a potent serotonin releasing agent, with an EC50 value of 30.9 nM.[1]

  • Its potency at inducing dopamine release is significantly lower, with an EC50 of 2,650 nM, demonstrating an approximately 86-fold selectivity for SERT over DAT in release assays.

  • Chlorphentermine is inactive as a norepinephrine releasing agent.[1]

  • While primarily a serotonin releaser, Chlorphentermine also acts as a norepinephrine reuptake inhibitor, albeit with a much lower potency (IC50 = 451 nM) compared to its serotonin-releasing activity.[1]

Experimental Methodologies

The data presented in this guide are derived from established in vitro assays designed to characterize the interaction of compounds with monoamine transporters. The two primary experimental approaches are neurotransmitter release assays and uptake inhibition assays.

Neurotransmitter Release Assay

This functional assay measures the ability of a compound to induce the release of a previously loaded radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE) from cells or synaptosomes expressing the respective transporter.

Workflow:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably transfected to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radioligand Loading: The transfected cells are incubated with a radiolabeled monoamine substrate (e.g., [3H]5-HT for SERT-expressing cells) to allow for uptake and accumulation within the cells.

  • Compound Incubation: After washing to remove excess extracellular radioligand, the cells are incubated with varying concentrations of the test compound (Chlorphentermine).

  • Release Measurement: The amount of radioligand released into the extracellular medium is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response data is used to calculate the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal release.

cluster_prep Cell Preparation cluster_assay Assay Procedure HEK293 HEK293 Cells Transfection Transfect with hSERT, hDAT, or hNET HEK293->Transfection TransfectedCells Transporter- Expressing Cells Transfection->TransfectedCells Loading Incubate with [3H]Monoamine TransfectedCells->Loading Washing Wash Cells Loading->Washing Incubation Add Chlorphentermine (Varying Concentrations) Washing->Incubation Quantification Measure Released [3H]Monoamine Incubation->Quantification Analysis Calculate EC50 Quantification->Analysis

Neurotransmitter Release Assay Workflow
Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of a radiolabeled monoamine into cells or synaptosomes expressing the target transporter.

Workflow:

  • Cell/Synaptosome Preparation: Similar to the release assay, cells expressing the specific monoamine transporter or isolated nerve terminals (synaptosomes) are used.

  • Compound Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Chlorphentermine).

  • Radioligand Addition: A radiolabeled monoamine is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radioligand.

  • Quantification: The amount of radioligand taken up by the cells or synaptosomes is measured using liquid scintillation counting.

  • Data Analysis: The concentration-inhibition data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Steps Cells Transporter- Expressing Cells Preincubation Pre-incubate with Chlorphentermine Cells->Preincubation Uptake Add [3H]Monoamine Preincubation->Uptake Termination Terminate Uptake (Filtration & Washing) Uptake->Termination Quantification Measure Internalized [3H]Monoamine Termination->Quantification Analysis Calculate IC50/Ki Quantification->Analysis

Uptake Inhibition Assay Workflow

Conclusion

The experimental data unequivocally demonstrates that Chlorphentermine is a potent and selective serotonin releasing agent. Its significantly weaker activity at the dopamine and norepinephrine transporters underscores its specific pharmacological profile. This high selectivity for the serotonin transporter makes Chlorphentermine a valuable research tool for investigating the role of the serotonergic system in various physiological and pathological processes. For drug development professionals, this selectivity profile provides a foundation for the design of novel therapeutic agents with potentially fewer off-target effects compared to non-selective monoamine transporter ligands.

References

Safety Operating Guide

Proper Disposal of Chlorphentermine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of chlorphentermine (B1668847) hydrochloride, an amphetamine-like compound, demands strict adherence to federal and state regulations due to its classification as both a controlled substance and a potentially hazardous chemical.[1] For researchers, scientists, and drug development professionals, ensuring its proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental responsibility. Improper disposal can lead to significant legal penalties, environmental contamination, and risks to public health.[2][3]

This guide provides essential safety and logistical information, outlining the procedural steps for the compliant disposal of chlorphentermine hydrochloride.

Regulatory Framework

The disposal of this compound is primarily governed by two federal agencies: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • Drug Enforcement Administration (DEA): As a controlled substance, this compound falls under DEA regulations. The central requirement is that the substance must be rendered "non-retrievable" upon disposal.[4] The non-retrievable standard means the substance cannot be transformed back into a usable form.[4][5] The DEA does not mandate a single method of destruction, allowing facilities to choose a compliant process.[4]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of pharmaceutical waste, including potentially hazardous chemicals, under the Resource Conservation and Recovery Act (RCRA).[2][6] Facilities generating this waste must manage it from "cradle-to-grave," ensuring it is properly classified, documented, and sent to a permitted treatment and disposal facility. It is crucial to avoid flushing hazardous pharmaceutical waste down the drain or disposing of it in regular trash.[3][7][8]

State and local regulations may be more stringent than federal laws, making it imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[2]

Safety and Handling Precautions

Before disposal, proper handling is crucial to minimize exposure risks. The Safety Data Sheet (SDS) for this compound classifies it as toxic if swallowed and a suspected reproductive toxin.[9]

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat.[9]

  • Ventilation: Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[9]

  • Spill Management: In case of a spill, cover the material with a suitable absorbent, sweep it up, and place it in an appropriate, sealed container for disposal as hazardous waste.[9]

Regulatory and Disposal Summary

The following table summarizes the key requirements for the disposal of this compound.

Regulatory Body Requirement Key Considerations
DEA Non-Retrievable Standard The substance must be destroyed in a manner that it cannot be recovered or reused.[4][5] This is typically achieved through incineration by a licensed facility.
Record Keeping Stringent documentation of the entire disposal process is required, including a disposal log.[5]
Witnessing For on-site destruction, two authorized employees must handle and witness the entire process and sign the destruction log.[5][10]
EPA (RCRA) Hazardous Waste Classification Pharmaceutical waste must be classified to determine if it is hazardous under RCRA. When in doubt, it is best practice to manage it as hazardous waste.[6]
Segregation & Labeling Hazardous pharmaceutical waste must be segregated from non-hazardous waste and collected in clearly labeled, leak-proof containers (typically black).[7]
Manifesting Hazardous waste must be shipped using a uniform hazardous waste manifest to a permitted RCRA facility.[6]
Sewer Ban The EPA's Subpart P rule explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[7]

Standard Operating Procedure for Disposal

This section provides a detailed methodology for the disposal of this compound in a laboratory setting.

Protocol: Disposal of Unused or Expired this compound
  • Initial Assessment & Consultation:

    • Identify all expired or unwanted this compound materials.

    • Consult your institution's EHS department to confirm specific disposal protocols and approved waste management vendors.

  • Segregation and Containerization:

    • Segregate the this compound waste from all other chemical and non-hazardous waste streams.

    • Place the material in a dedicated, leak-proof, and sealable container specifically designated for RCRA hazardous pharmaceutical waste. These containers are typically black.[7]

    • Do not mix different types of controlled substances or other chemicals in the same container unless approved by your EHS department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The name of the chemical: "this compound"

      • The appropriate hazard pictograms (e.g., acute toxicity, health hazard).

      • The accumulation start date.

      • The name and contact information of the generating laboratory or department.

  • Secure Storage:

    • Store the sealed waste container in a secure, designated area with restricted access, in accordance with both DEA requirements for controlled substances and EPA requirements for hazardous waste.

    • Ensure the storage area is secondary containment compliant.

  • Arranging for Disposal:

    • Contact the EHS-approved hazardous waste disposal company to schedule a pickup.[9]

    • Provide the vendor with an accurate inventory of the waste.

  • Documentation and Record-Keeping:

    • Complete a hazardous waste manifest provided by the disposal company. This is a legal document that tracks the waste from your facility to its final destination.[6]

    • Record the disposal event in a DEA-compliant logbook. The entry must include:

      • Date of disposal.

      • Name, strength, and quantity of the substance.

      • The method of disposal (e.g., "Transfer to licensed hazardous waste contractor").

      • Signatures of two authorized employees who witnessed the transfer of the waste to the vendor.[5]

    • Retain all disposal records for a minimum of two years, or as required by your institution and state laws.[5]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial identification to final documentation.

G cluster_0 Phase 1: Preparation & Segregation cluster_1 Phase 2: Storage & Transfer cluster_2 Phase 3: Documentation & Compliance A Identify Chlorphentermine HCl for Disposal B Consult SDS and Institutional EHS Disposal Policy A->B C Segregate into a Dedicated, Leak-Proof Container B->C D Label Container as 'Hazardous Waste - Chlorphentermine HCl' with Hazard Pictograms C->D E Store Securely in Designated Hazardous Waste Area D->E F Contact Approved Hazardous Waste Disposal Vendor E->F G Schedule Waste Pickup F->G H Prepare for Transfer G->H I Complete Hazardous Waste Manifest H->I J Two Authorized Employees Witness Transfer to Vendor I->J K Update DEA Disposal Log with Witness Signatures J->K L File and Retain All Disposal Records K->L M Disposal Process Complete

References

Safeguarding Your Research: A Guide to Handling Chlorphentermine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Chlorphentermine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory environment.

This compound is classified as a hazardous substance, primarily due to its acute oral toxicity and potential reproductive toxicity.[1] The compound is categorized as "Toxic if swallowed" and is "Suspected of damaging fertility or the unborn child."[1] Due to these risks, stringent safety protocols must be followed during all stages of handling, from receipt to disposal.

Quantitative Data Summary

While specific Occupational Exposure Limits (OELs) for this compound have not been established, its hazard classifications necessitate the use of high-containment strategies to minimize exposure to the lowest practical levels.[1][2]

Hazard Classification & DataValue / ClassificationSource
GHS Classification Acute Toxicity, Oral (Category 3); Reproductive Toxicity (Category 2)[1]
Hazard Statements H301: Toxic if swallowed; H361: Suspected of damaging fertility or the unborn child[1]
Signal Word Danger[1]
UN Number UN2811[1]
Transport Hazard Class 6.1 (Toxic Solid)[1]
Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE required for tasks involving this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair of chemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if packaging is intact
Weighing/Transferring Solid Chemical splash goggles and face shieldDouble-gloving with chemical-resistant glovesDisposable, solid-front gown with tight-fitting cuffsNIOSH-certified N95 or higher-rated respirator
Preparing Solutions Chemical splash goggles and face shieldDouble-gloving with chemical-resistant glovesDisposable, solid-front gown with tight-fitting cuffsNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldDouble-gloving with heavy-duty, chemical-resistant glovesImpervious, disposable gown or coverallsNIOSH-certified respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsSingle pair of chemical-resistant glovesLaboratory coatNot generally required for sealed waste containers

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Step 1: Inspection: Upon receipt, visually inspect the exterior packaging for any signs of damage or leakage.[2] If compromised, implement spill procedures immediately.

  • Step 2: Unpacking: Unpack the container in a designated area, preferably within a chemical fume hood, while wearing appropriate PPE (lab coat, gloves, safety glasses).

  • Step 3: Labeling: Ensure the primary container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Step 4: Storage: Store this compound in a tightly sealed, properly labeled container in a secure, cool, and well-ventilated area designated for toxic substances.[1][3] Keep it away from heat, moisture, and incompatible materials like strong oxidizing agents.[1]

Handling and Preparation (in a Chemical Fume Hood)
  • Step 1: Preparation: Before handling, ensure a chemical fume hood is certified and functioning correctly. Decontaminate the work surface.

  • Step 2: Don PPE: Wear the appropriate PPE as specified in the table above (goggles, face shield, double gloves, disposable gown).

  • Step 3: Weighing: When weighing the solid compound, use a disposable weigh boat or paper. Perform this task carefully to avoid creating dust. A gentle tapping technique is preferable to scraping.

  • Step 4: Dissolving: To prepare solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to prevent splashing.

  • Step 5: Post-Handling: After use, decontaminate all equipment and the work surface of the fume hood.

  • Step 6: Doff PPE: Remove PPE in the correct order (gloves first, followed by gown, then face shield/goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.[1]

Waste Disposal Plan
  • Step 1: Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be segregated as hazardous chemical waste.

  • Step 2: Containerization: Place all contaminated solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] The label should read "Hazardous Waste - this compound."

  • Step 3: Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4] Do not dispose of this chemical down the drain.[1]

Emergency Procedures

Spill Response
  • Step 1: Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Step 2: Secure the Area: Restrict access to the spill area. If safe to do so, increase ventilation by opening the fume hood sash.

  • Step 3: Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, impervious gown, double gloves, and face/eye protection.

  • Step 4: Contain and Clean: Gently cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[1] Do not use water.

  • Step 5: Collect Waste: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.[1]

  • Step 6: Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Step 7: Report: Report the spill to your supervisor and EHS department.

First Aid for Exposure
  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink one or two glasses of water. Immediately call a poison control center or seek emergency medical attention.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound, from receipt of the chemical to the final disposal of waste, including critical safety checkpoints.

G cluster_receipt 1. Receiving & Storage cluster_handling 2. Preparation & Handling cluster_disposal 3. Waste Disposal cluster_emergency Emergency Procedures start Receive Shipment inspect Inspect Package for Damage start->inspect spill1 Damaged? inspect->spill1 store Store in Secure, Designated Area ppe1 Don Appropriate PPE store->ppe1 spill1->store No spill_proc Execute Spill Protocol spill1->spill_proc Yes setup Prepare Fume Hood ppe1->setup handle Weigh / Prepare Solution setup->handle decon Decontaminate Workspace & Equipment handle->decon exposure_proc Initiate First Aid & Seek Medical Attention handle->exposure_proc Exposure Event ppe2 Doff PPE Correctly decon->ppe2 wash Wash Hands Thoroughly ppe2->wash collect_waste Collect Contaminated Materials wash->collect_waste label_waste Seal & Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via EHS Protocol label_waste->dispose end Procedure Complete dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorphentermine hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlorphentermine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.